molecular formula C15H16O5 B1334868 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid CAS No. 304896-87-5

2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid

Cat. No.: B1334868
CAS No.: 304896-87-5
M. Wt: 276.28 g/mol
InChI Key: ROYPNRGGAUKENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid is a useful research compound. Its molecular formula is C15H16O5 and its molecular weight is 276.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-oxo-4-propylchromen-7-yl)oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-3-4-10-7-14(16)20-13-8-11(5-6-12(10)13)19-9(2)15(17)18/h5-9H,3-4H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYPNRGGAUKENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601193921
Record name 2-[(2-Oxo-4-propyl-2H-1-benzopyran-7-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304896-87-5
Record name 2-[(2-Oxo-4-propyl-2H-1-benzopyran-7-yl)oxy]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304896-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Oxo-4-propyl-2H-1-benzopyran-7-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid

Abstract

This technical guide provides a comprehensive analysis of the core , a coumarin derivative with significant potential in drug discovery and development. As a Senior Application Scientist, this document synthesizes theoretical predictions with established experimental protocols to serve as a vital resource for researchers, chemists, and drug development professionals. We delve into the compound's chemical identity, a plausible synthetic pathway, and detailed methodologies for determining critical parameters such as solubility, lipophilicity (LogP), and acid dissociation constant (pKa). Furthermore, this guide outlines the principles and expected outcomes of spectroscopic analysis, including NMR, Mass Spectrometry, and UV-Vis, to ensure structural integrity and purity. The causality behind each experimental choice is explained to provide a deeper understanding of the characterization process. All quantitative data are summarized in structured tables, and key workflows are visualized through diagrams to facilitate comprehension and application in a laboratory setting.

Introduction: The Significance of Coumarin Derivatives in Drug Discovery

Coumarins (2H-chromen-2-ones) are a prominent class of naturally occurring heterocyclic compounds renowned for their broad spectrum of biological activities. Structurally related compounds are known to possess antioxidant properties, making them valuable candidates for developing therapeutics against oxidative stress-related diseases in fields such as oncology and cardiology.[1] The title compound, 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid, combines the core coumarin scaffold with a propanoic acid moiety. This addition is significant, as the carboxylic acid group can modulate the molecule's solubility, ionization state, and potential for hydrogen bonding, all of which are critical factors influencing pharmacokinetic and pharmacodynamic profiles.

A thorough understanding of this molecule's physicochemical properties is paramount for its advancement as a drug candidate. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile and are foundational for formulation development and dosage form design. This guide provides the necessary theoretical framework and practical protocols to fully characterize this promising compound.

Chemical Identity and Computed Properties

A precise understanding of the molecular structure is the starting point for all subsequent analysis. The key identifiers and computationally predicted properties, based on structurally similar molecules, are summarized below. These values provide an initial assessment of the molecule's drug-likeness.

Chemical Structure:

PropertyValueSource
IUPAC Name 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid-
Molecular Formula C₁₅H₁₆O₅Calculated
Molecular Weight 276.28 g/mol Calculated
Hydrogen Bond Donors 1Computed (based on similar structures)[2]
Hydrogen Bond Acceptors 5Computed (based on similar structures)[2]
XLogP3 (Predicted) ~2.5 - 3.5Estimated based on similar structures[2]
Topological Polar Surface Area (TPSA) 79.9 ŲCalculated

Proposed Synthesis and Purification Workflow

The synthesis of the title compound can be logically proposed via a Williamson ether synthesis, a robust and widely used method for forming ethers. This would be followed by saponification to yield the final carboxylic acid.

Rationale: This two-step approach is efficient. It begins with the alkylation of the phenolic hydroxyl group of 7-hydroxy-4-propyl-2H-chromen-2-one, which is a common and high-yielding reaction. Using an ethyl ester of 2-bromopropanoate protects the carboxylic acid during this step. The subsequent base-mediated hydrolysis (saponification) is a standard and effective method for converting an ester to a carboxylic acid.

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification (Ester Hydrolysis) start Reactants: - 7-hydroxy-4-propyl-2H-chromen-2-one - Ethyl 2-bromopropanoate - K2CO3 (base) - Acetone (solvent) reflux Reflux mixture for 12-24h start->reflux Combine & Heat workup1 Reaction Workup: 1. Filter off K2CO3 2. Evaporate solvent 3. Redissolve in Ethyl Acetate 4. Wash with water & brine reflux->workup1 Cool to RT ester Intermediate Product: Ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate workup1->ester hydrolysis Reactants: - Intermediate Ester - LiOH (base) - THF/Water (solvent) ester->hydrolysis Proceed to next step stir Stir at Room Temperature for 4-8h hydrolysis->stir workup2 Reaction Workup: 1. Evaporate THF 2. Acidify with 1M HCl to pH 2-3 3. Extract with Ethyl Acetate 4. Dry over Na2SO4 & concentrate stir->workup2 final Final Product: 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid workup2->final

Caption: Proposed two-step synthesis and purification workflow.

Physicochemical Property Determination: Experimental Protocols

The following sections detail the experimental protocols for characterizing the key physicochemical properties of the title compound.

Solubility Profile

Causality: Solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can lead to low absorption and insufficient therapeutic effect. Testing solubility in acidic and basic media is essential because the compound has a carboxylic acid group, making its ionization state—and thus solubility—highly pH-dependent.

Experimental Protocol: Qualitative pH-Dependent Solubility

  • Preparation: Label four microcentrifuge tubes: "Water," "5% HCl," "5% NaOH," and "5% NaHCO₃."

  • Dispensing: Add approximately 1-2 mg of the compound to each tube.

  • Solvent Addition: Add 0.5 mL of the corresponding solvent to each tube.

  • Agitation: Vortex each tube vigorously for 30 seconds.

  • Observation: Visually inspect for dissolution against a dark background. If not fully dissolved, add another 0.5 mL of solvent and vortex again.

  • Recording: Record the compound as "Soluble," "Partially Soluble," or "Insoluble" for each condition.

Rationale for Reagents:

  • Water: Establishes baseline solubility of the neutral form.

  • 5% HCl: An acidic environment ensures the carboxylic acid is fully protonated (neutral). Insoluble behavior is expected.

  • 5% NaOH: A strong base deprotonates the carboxylic acid, forming a highly polar and water-soluble carboxylate salt.[3] Solubility is expected.

  • 5% NaHCO₃: A weak base that will only dissolve strong acids. This test helps differentiate the carboxylic acid from less acidic groups like phenols.[3] Solubility is expected, confirming the presence of the carboxylic acid.

cluster_acid Acidic Conditions cluster_base Basic Conditions start Start: 1-2 mg of Compound water Add Water start->water hcl Add 5% HCl start->hcl naoh Add 5% NaOH start->naoh nahco3 Add 5% NaHCO3 start->nahco3 result_water Result: Likely Insoluble (Neutral molecule) water->result_water result_hcl Result: Insoluble (COOH is protonated) hcl->result_hcl result_naoh Result: Soluble (COO- salt forms) naoh->result_naoh result_nahco3 Result: Soluble (Confirms strong acid) nahco3->result_nahco3

Caption: Decision workflow for qualitative solubility testing.

Lipophilicity (LogP) Determination

Causality: Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous one.[4] It is a key predictor of membrane permeability and is a component of frameworks like Lipinski's Rule of Five, which assesses the oral bioavailability of a drug candidate.[5] The octanol-water partition coefficient (P) is the standard measure, typically expressed as LogP.

Experimental Protocol: Shake-Flask Method for LogP

  • System Preparation: Prepare a biphasic system by mixing equal volumes of n-octanol and water in a separatory funnel. Shake vigorously and allow the layers to separate to ensure mutual saturation.

  • Standard Solution: Prepare a stock solution of the compound in the aqueous phase (water pre-saturated with n-octanol) at a known concentration (e.g., 1 mg/mL). Measure its initial absorbance (A_initial) at the predetermined λmax using a UV-Vis spectrophotometer.

  • Partitioning: In a vial, combine a known volume of the standard aqueous solution (e.g., 5 mL) with an equal volume of the organic phase (n-octanol pre-saturated with water).

  • Equilibration: Cap the vial and shake vigorously for 1 hour at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Measurement: Carefully remove a sample from the aqueous layer. Measure its final absorbance (A_final) at λmax.

  • Calculation:

    • Calculate the final concentration in the aqueous phase [C_aq] using the Beer-Lambert law: [C_aq] = [C_initial] * (A_final / A_initial).

    • Calculate the concentration in the organic phase [C_org] by mass balance: [C_org] = ([C_initial] - [C_aq]).

    • Calculate LogP: LogP = log₁₀([C_org] / [C_aq]) .

start Prepare mutually saturated n-octanol and water phases stock Prepare aqueous stock solution of known concentration [C_initial] start->stock mix Mix equal volumes of aqueous stock and saturated n-octanol start->mix stock->mix shake Shake for 1h to equilibrate mix->shake separate Centrifuge to separate phases shake->separate measure Measure final concentration in aqueous phase [C_aq] via UV-Vis separate->measure calc_org Calculate [C_org] = [C_initial] - [C_aq] measure->calc_org calc_logp Calculate LogP = log([C_org] / [C_aq]) calc_org->calc_logp

Caption: Experimental workflow for LogP determination by the Shake-Flask method.

Acid Dissociation Constant (pKa)

Causality: The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its protonated (neutral) and deprotonated (ionized) forms. For a compound with a carboxylic acid, the pKa is critical for predicting its charge state in different physiological environments (e.g., stomach pH ~2, intestine pH ~6-7.4), which directly impacts absorption and solubility.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Accurately weigh and dissolve a sample of the compound in a known volume of deionized water (or a water/co-solvent mixture like methanol if solubility is low) to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate and insert a pH electrode connected to a pH meter.

  • Titration: Slowly add a standardized titrant (e.g., 0.01 M NaOH) in small, precise increments (e.g., 0.1 mL) using a burette.

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Equivalence Point: Continue the titration past the equivalence point, which is observed as a sharp inflection in the pH curve.

  • pKa Determination: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point) is equal to the pKa of the carboxylic acid.

Spectroscopic Analysis for Structural Confirmation

Causality: A suite of spectroscopic techniques is required to unambiguously confirm the chemical structure of the synthesized compound and assess its purity. Each technique provides a unique piece of structural information.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

    • Expected Signals:

      • Aromatic Protons (Coumarin Ring): Several signals between δ 6.5-8.0 ppm.

      • Propyl Group (CH₃-CH₂-CH₂-): A triplet around δ 0.9-1.1 ppm (CH₃), a sextet around δ 1.6-1.8 ppm (CH₂), and a triplet around δ 2.7-2.9 ppm (CH₂ attached to the ring).

      • Propanoic Acid Moiety (-O-CH(CH₃)-COOH): A doublet around δ 1.5-1.7 ppm (CH₃), a quartet around δ 4.8-5.0 ppm (CH), and a broad singlet for the acidic proton (COOH) typically above δ 10 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Identifies the number of unique carbon atoms in the molecule.

    • Expected Signals:

      • Carbonyl Carbons (C=O): Two signals in the δ 160-180 ppm range (one for the coumarin lactone, one for the carboxylic acid).

      • Aromatic/Olefinic Carbons: Multiple signals in the δ 100-160 ppm range.

      • Aliphatic Carbons: Signals for the propyl and propanoic acid carbons in the δ 10-70 ppm range.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides structural information through fragmentation patterns.[6][7]

    • Expected Results (ESI-): The most prominent ion should be the deprotonated molecule [M-H]⁻ at m/z 275.27.

    • Fragmentation: Common fragmentation pathways for coumarins involve the loss of CO (28 Da) from the pyrone ring.[8]

Summary of Physicochemical Properties

ParameterPredicted Value / Expected OutcomeExperimental Method
Molecular Weight 276.28 g/mol Mass Spectrometry (MS)
Solubility (Water) Insoluble / Sparingly SolubleVisual Inspection
Solubility (5% HCl) InsolubleVisual Inspection
Solubility (5% NaOH) SolubleVisual Inspection
Solubility (5% NaHCO₃) SolubleVisual Inspection
LogP 2.5 - 3.5Shake-Flask Method
pKa ~3.5 - 4.5 (for the carboxylic acid)Potentiometric Titration
¹H NMR Signals consistent with aromatic, propyl, and propanoic acid protons.400/500 MHz NMR Spectroscopy
MS (ESI-) [M-H]⁻ ion at m/z 275.27LC-MS

Conclusion

The comprehensive physicochemical characterization of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid is a critical step in evaluating its potential as a therapeutic agent. This guide outlines a logical and robust framework for this characterization, from synthesis to detailed analysis. The compound is predicted to be a weakly acidic molecule with moderate lipophilicity and pH-dependent aqueous solubility. These properties are favorable for a potential drug candidate but must be confirmed through the rigorous experimental protocols detailed herein. The data generated from these studies will provide the foundational knowledge required for subsequent stages of drug development, including formulation, in vitro screening, and pharmacokinetic studies.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102526, 2-(4-Hydroxyphenyl)propionic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4373828, 2-(4-Oxo-2-phenylchromen-6-yl)oxypropanoic acid. Retrieved from [Link]

  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like properties on development success. Nature Reviews Drug Discovery, 6(11), 881–890. (Conceptual source for Lipinski's Rule of Five, referenced through SciSpace)
  • SciSpace. (n.d.). LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. Retrieved from [Link]

  • Emery Pharma. (2017, October 20). Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Ghosh, P., & Matin, M. A. (2012). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. International Journal of Spectroscopy, 2012, 1–5. Retrieved from [Link]

  • Wang, J., et al. (2016). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 21(11), 1530. Retrieved from [Link]

  • Agilent Technologies. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Retrieved from [Link]

Sources

2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid CAS number 304896-87-5

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid CAS Number: 304896-87-5[1][2]

Part 1: Executive Technical Summary

2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid is a functionalized coumarin derivative characterized by a lipophilic 4-propyl-2H-chromen-2-one core and a hydrophilic propanoic acid tail at the 7-position. Unlike its ubiquitous analogue 4-methylumbelliferone (Hymecromone), the 4-propyl substitution confers enhanced lipophilicity to the aromatic scaffold, altering its pharmacokinetic profile and protein-binding affinity.

In drug discovery and chemical biology, this molecule serves two distinct, high-value roles:

  • Pharmacophore Scaffold: It functions as a structural mimic of fibrates (PPAR agonists), where the phenoxy-propanoic acid moiety acts as the essential "acid headgroup" for receptor interaction.

  • Fluorescent Molecular Probe: The carboxylic acid handle allows for bioconjugation to amines or hydroxyls, creating fluorescent tags that retain the high quantum yield typical of 7-substituted coumarins.

Part 2: Molecular Architecture & Pharmacophore Analysis

The molecule’s efficacy is dictated by its bipartite structure. Understanding this structure-activity relationship (SAR) is crucial for experimental design.

The Coumarin Core (Chromen-2-one)
  • Function: Acts as the fluorophore and the hydrophobic tail.

  • 4-Propyl Group: This alkyl chain increases the

    
     (partition coefficient) compared to methyl analogues. In medicinal chemistry, this modification is often employed to enhance membrane permeability or to fill hydrophobic pockets within a target enzyme or receptor (e.g., the ligand-binding domain of PPAR
    
    
    
    ).
The Oxy-Propanoic Acid Tail
  • Function: Provides water solubility and a reactive handle.

  • Mechanistic Role: In PPAR pharmacology, this carboxylic acid mimics the carboxylate of endogenous fatty acids, forming a critical electrostatic interaction (salt bridge) with conserved tyrosine and histidine residues in the receptor's active site.

Data Summary Table: Physicochemical Profile

PropertyValue / DescriptionSignificance
Molecular Formula

--
Molecular Weight 276.29 g/mol Low MW, favorable for CNS penetration and bioavailability.
Predicted logP ~2.5 - 2.9Optimal lipophilicity for cell membrane permeation.
Fluorescence

nm;

nm
Blue fluorescence; pH-dependent intensity (phenolate form is more fluorescent).
pKa (Acid) ~4.5 (Carboxylic acid)Ionized at physiological pH (7.4), aiding solubility.

Part 3: Synthesis & Manufacturing Protocol

To ensure high purity for biological assays, a Williamson Ether Synthesis is the standard protocol. This method couples the parent coumarin with a halogenated propionate.

Mechanism of Synthesis

The reaction proceeds via an


 mechanism where the phenoxide ion of 7-hydroxy-4-propylcoumarin attacks the 

-carbon of 2-bromopropanoic acid (or its ester).

Graphviz Diagram: Synthetic Pathway

SynthesisPathway Resorcinol Resorcinol Derivative (Starting Material) CoumarinCore 7-Hydroxy-4-propylcoumarin (Intermediate) Resorcinol->CoumarinCore Pechmann Condensation (Ethyl butyrylacetate + H2SO4) Target Target Molecule (CAS 304896-87-5) CoumarinCore->Target Williamson Ether Synthesis (Reflux in Acetone/DMF) Reagent 2-Bromopropanoic Acid + K2CO3 (Base) Reagent->Target Electrophile

Caption: Step-wise synthesis from resorcinol precursors to the final ether-linked acid product.

Detailed Protocol: Etherification

Note: This protocol assumes the starting material 7-hydroxy-4-propylcoumarin is available.

  • Reagents:

    • 7-hydroxy-4-propylcoumarin (1.0 eq)

    • Ethyl 2-bromopropionate (1.2 eq) [Note: Using the ester prevents side reactions; hydrolysis is performed subsequently]

    • Potassium Carbonate (

      
      , anhydrous, 2.0 eq)
      
    • Solvent: DMF (Dimethylformamide) or Acetone.

  • Procedure:

    • Step 1 (Deprotonation): Dissolve 7-hydroxy-4-propylcoumarin in DMF. Add

      
       and stir at room temperature for 30 minutes to generate the phenoxide anion.
      
    • Step 2 (Alkylation): Add Ethyl 2-bromopropionate dropwise. Heat the mixture to 60°C (if DMF) or reflux (if acetone) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Step 3 (Workup): Pour reaction mixture into ice water. The ester intermediate will precipitate. Filter and wash with cold water.

    • Step 4 (Hydrolysis): Dissolve the ester in a mixture of THF/Water (1:1) and add LiOH (2.0 eq). Stir until the ester spot disappears on TLC. Acidify with 1M HCl to pH 2.

    • Step 5 (Purification): Extract with Ethyl Acetate. Recrystallize from Ethanol/Water to obtain the pure acid (CAS 304896-87-5).

Part 4: Experimental Applications

Application A: Fluorescent Bioconjugation (Labeling)

The carboxylic acid moiety allows this molecule to serve as a "blue" fluorescent tag for amines (proteins, peptides, or amino-lipids).

Protocol: EDC/NHS Coupling

  • Activation: Dissolve 10 mg of CAS 304896-87-5 in 1 mL dry DMSO. Add 1.2 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of NHS (N-Hydroxysuccinimide).

  • Incubation: Stir for 1 hour at room temperature to form the semi-stable NHS-ester.

  • Conjugation: Add the NHS-ester solution to the target amine (e.g., a peptide in bicarbonate buffer, pH 8.3). Crucial: Ensure the organic solvent concentration does not precipitate the protein (keep DMSO <10%).

  • Purification: Separate the labeled conjugate from free coumarin using a PD-10 desalting column or dialysis.

  • Detection: Measure fluorescence at

    
    .
    
Application B: PPAR Agonist Screening

This molecule mimics the "fibrate" class of drugs.[3] Researchers use it to study ligand displacement in PPAR


 or PPAR

assays.

Graphviz Diagram: PPAR Activation Logic

PPAR_Mechanism Ligand CAS 304896-87-5 (Ligand) LBD PPAR Ligand Binding Domain (Hydrophobic Pocket) Ligand->LBD Enters Pocket Complex Ligand-Receptor Complex (Helix 12 Stabilization) LBD->Complex Acid tail forms H-bonds (Tyr464/His440) CoActivator Co-activator Recruitment (PGC-1α) Complex->CoActivator Conformational Change Transcription Gene Transcription (Lipid Metabolism) CoActivator->Transcription DNA Binding (PPRE)

Caption: Mechanism of action for phenoxy-propanoic acid derivatives in nuclear receptor signaling.

Self-Validating Check for PPAR Assays:

  • Positive Control: Run a parallel arm with Bezafibrate or GW590735.

  • Negative Control: Use the methyl ester of CAS 304896-87-5. The ester cannot form the salt bridge with the receptor's Tyrosine residue, abolishing activity. If the ester is active, your assay has a false positive (likely esterase contamination).

Part 5: References

  • PubChem Compound Summary. (n.d.). 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid.[1][2][4] National Center for Biotechnology Information. Retrieved from [Link]

  • Fröhlich, E., et al. (2023). Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents. National Institutes of Health (PMC). Retrieved from [Link]

  • Kim, S. J., et al. (2017). Physiological characterization of a novel PPAR pan agonist.... PubMed. Retrieved from [Link]

Sources

Technical Whitepaper: Scalable Synthesis of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the convergent synthesis of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid . This molecule features a coumarin (2H-chromen-2-one) core substituted at the C4 position with a propyl group and at the C7 position with an oxy-propanoic acid moiety.

Such derivatives are critical in medicinal chemistry as potential PPAR agonists, fluorescent probes, and intermediates for anticoagulant pharmaceuticals. The pathway described herein prioritizes industrial scalability, utilizing the Pechmann Condensation for scaffold construction followed by a Williamson Ether Synthesis and controlled Hydrolysis .

Retrosynthetic Analysis

The design strategy employs a disconnection approach to ensure regio-specificity and high yields. The target molecule is disassembled into two primary precursors: the 4-propylcoumarin core and the alkylating lactate derivative.

Strategic Disconnections:
  • C-O Bond Cleavage (Ether Linkage): Disconnects the propanoic acid tail from the phenolic core, revealing 7-hydroxy-4-propylcoumarin and a 2-halopropionate equivalent .

  • Heterocyclic Ring Disassembly: The coumarin core is disconnected via the Pechmann logic, revealing Resorcinol and Ethyl Butyrylacetate .

Retrosynthesis Target Target Molecule (2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid) Intermediate Intermediate 1 (7-Hydroxy-4-propylcoumarin) Target->Intermediate Ester Hydrolysis & Ether Cleavage (Retro) Linker Linker (Ethyl 2-bromopropionate) Target->Linker Alkylation Disconnection Fragment1 Precursor A (Resorcinol) Intermediate->Fragment1 Pechmann Disconnection Fragment2 Precursor B (Ethyl Butyrylacetate) Intermediate->Fragment2 Pechmann Disconnection

Figure 1: Retrosynthetic breakdown of the target molecule isolating the coumarin scaffold construction from the side-chain attachment.

Phase 1: Construction of the Coumarin Core

Reaction: Pechmann Condensation Objective: Synthesis of 7-hydroxy-4-propylcoumarin (7-hydroxy-4-propyl-2H-chromen-2-one).

The Pechmann condensation is the most reliable method for synthesizing 4-substituted coumarins. While 4-methyl derivatives (using ethyl acetoacetate) are common, the 4-propyl substituent requires ethyl butyrylacetate .

Mechanism & Rationale

The reaction proceeds via acid-catalyzed transesterification of the


-ketoester with resorcinol, followed by hydroxyalkylation and intramolecular dehydration.
  • Catalyst Choice: Concentrated Sulfuric Acid (

    
    ).[1][2][3] While solid acids like Amberlyst-15 are "greener," 
    
    
    
    provides superior kinetics for the 4-propyl derivative due to steric factors introduced by the propyl chain [1].
  • Regioselectivity: The hydroxyl group at position 3 of resorcinol directs the attack to position 4 (para), ensuring the formation of the 7-hydroxy isomer.

Protocol 1.0: Scaffold Synthesis
ParameterSpecification
Limiting Reagent Resorcinol (1.0 eq)
Reagent B Ethyl Butyrylacetate (1.0 - 1.1 eq)
Catalyst Conc.

(5-10 volumes)
Temperature 0°C to 10°C (Addition), then RT
Time 12 - 24 Hours

Step-by-Step:

  • Setup: Place a round-bottom flask equipped with a magnetic stirrer in an ice bath (0°C).

  • Acid Charge: Add concentrated

    
     (approx. 4 mL per gram of resorcinol).
    
  • Addition: Add Resorcinol (110.11 g/mol ) with stirring until fully dissolved.

  • Cyclization: Dropwise add Ethyl Butyrylacetate (158.2 g/mol ) over 30 minutes. Maintain temperature

    
     to prevent polymerization.
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 16 hours. The solution will darken.

  • Quench: Pour the reaction mixture into crushed ice/water (10x volume) with vigorous stirring. The product will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water until neutral pH. Recrystallize from Ethanol/Water.

Phase 2: O-Alkylation (Linker Attachment)

Reaction: Williamson Ether Synthesis Objective: Synthesis of Ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate.

Direct alkylation with 2-bromopropanoic acid requires 2 equivalents of base and often leads to esterification side-products. The standard protocol utilizes the ethyl ester of the halo-acid, followed by hydrolysis [2].

Protocol 2.0: Ether Synthesis
ParameterSpecification
Substrate 7-Hydroxy-4-propylcoumarin (from Phase 1)
Alkylating Agent Ethyl 2-bromopropionate (1.2 eq)
Base Potassium Carbonate (

), anhydrous (2.0 eq)
Solvent Acetone (Dry) or DMF
Conditions Reflux (

for Acetone)

Step-by-Step:

  • Solvation: Dissolve 7-hydroxy-4-propylcoumarin in dry Acetone (10 mL/g).

  • Deprotonation: Add anhydrous

    
    . Stir at RT for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Add Ethyl 2-bromopropionate dropwise.

  • Reflux: Heat the mixture to reflux for 6–8 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Workup: Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Evaporate the solvent under reduced pressure.
  • Isolation: The residue is the intermediate ester. It can often be used directly in Phase 3 without recrystallization if purity is >95% by HPLC.

Phase 3: Ester Hydrolysis (Deprotection)

Reaction: Saponification Objective: Isolation of the final acid: 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid.

Protocol 3.0: Hydrolysis
ParameterSpecification
Substrate Ethyl ester intermediate (from Phase 2)
Base NaOH (10% aqueous solution)
Co-solvent Ethanol or THF
Temperature RT to

Step-by-Step:

  • Dissolution: Dissolve the ester in Ethanol.

  • Saponification: Add 10% NaOH solution (3.0 eq).

  • Reaction: Stir at

    
     for 2 hours.
    
  • Workup: Evaporate the Ethanol. Dilute the aqueous residue with water.

  • Acidification: Cool to

    
    . Slowly acidify with 1M HCl to pH 2. The target acid will precipitate.
    
  • Final Purification: Filter the solid. Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to obtain the pure acid.

Comprehensive Workflow Diagram

SynthesisWorkflow Resorcinol Resorcinol + Ethyl Butyrylacetate Pechmann Phase 1: Pechmann Condensation (H2SO4, 0°C -> RT) Resorcinol->Pechmann Coumarin 7-Hydroxy-4-propylcoumarin Pechmann->Coumarin Precipitation Alkylation Phase 2: Alkylation (Ethyl 2-bromopropionate, K2CO3) Coumarin->Alkylation Ester Intermediate Ester Alkylation->Ester Reflux 8h Hydrolysis Phase 3: Hydrolysis (NaOH/EtOH, then HCl) Ester->Hydrolysis FinalProduct Final Product: 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy] propanoic acid Hydrolysis->FinalProduct Acidification (pH 2)

Figure 2: Forward synthetic pathway illustrating the three critical phases: Core Synthesis, Linker Attachment, and Deprotection.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, the following analytical checkpoints must be met:

  • Phase 1 Checkpoint:

    • IR: Appearance of lactone carbonyl stretch (~1700

      
      ) and broad -OH stretch (~3300 
      
      
      
      ).
    • 1H NMR: Disappearance of ethyl ester signals from the starting material (Ethyl butyrylacetate) and appearance of the coumarin C3-H singlet (~6.1 ppm).

  • Phase 2 Checkpoint:

    • 1H NMR: Disappearance of the phenolic -OH signal. Appearance of the quartet/triplet pattern characteristic of the new ethyl ester group.

  • Final Product Checkpoint:

    • 1H NMR (DMSO-d6):

      • 
         12-13 ppm (Broad s, 1H, -COOH).
        
      • 
         4.9 ppm (q, 1H, -O-CH-CH3).
        
      • 
         2.7 ppm (t, 2H, propyl 
        
        
        
        at C4).
    • Mass Spectrometry: [M+H]+ or [M-H]- corresponding to the molecular weight (Calc: ~276.29 g/mol ).

References

  • Jetir.org. (2025). Synthesis of coumarin derivatives via Pechmann condensation and nitration reaction.[4][5][6] Retrieved from [Link]

  • ResearchGate. (2016). Conditions for the alkylation of 7-hydroxycoumarin.[7] Retrieved from [Link]

  • ACG Publications. (2014).[8] Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Retrieved from [Link]

Sources

Therapeutic Horizons: The Antioxidant & Pharmacological Profile of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Logic

2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid (CAS: 304896-87-5) represents a sophisticated evolution of the coumarin scaffold. While simple coumarins like 7-hydroxycoumarin (umbelliferone) are well-documented antioxidants, their therapeutic utility is often limited by rapid metabolism and poor tissue targeting.

This molecule introduces a bimodal structural strategy :

  • Lipophilic Enhancement: The 4-propyl group (replacing the standard methyl found in hymecromone) significantly increases lipophilicity (

    
    ), enhancing cell membrane permeability.
    
  • Solubility & Targeting: The 7-oxypropanoic acid tail provides a pH-dependent solubility switch and mimics the side chains of known PPAR agonists and NSAIDs (like flurbiprofen), potentially directing the molecule toward inflammatory microenvironments.

This guide analyzes the molecule not merely as a radical scavenger, but as a pro-antioxidant scaffold requiring metabolic activation to unleash its full potential.

Chemical Architecture & Functional Annotation

To understand the reactivity of this molecule, we must deconstruct its pharmacophore. The following diagram illustrates the functional zones of the compound.

ChemicalStructure Core Coumarin Scaffold (2H-chromen-2-one) Propyl 4-Propyl Group (Lipophilic Domain) Core->Propyl Increases LogP Membrane Penetration Linker Ether Linkage (Metabolic Gate) Core->Linker Position 7 Tail Propanoic Acid (Hydrophilic/Targeting) Linker->Tail Solubility Switch

Figure 1: Structural deconstruction showing the balance between the lipophilic propyl head and the hydrophilic acid tail.

Mechanisms of Action: The "Prodrug" Hypothesis

Unlike free phenolic coumarins, this molecule lacks a free hydroxyl group (-OH) at position 7, which is typically the site of Hydrogen Atom Transfer (HAT) for neutralizing free radicals. Therefore, its antioxidant potential in a biological system is likely metabolically driven .

Metabolic Activation Pathway

The ether linkage is chemically stable but susceptible to specific enzymatic cleavage (O-dealkylation) by Cytochrome P450 enzymes (specifically CYP2A6/2D6 variants often active on coumarins) or localized esterase activity if esterified.

ActivationPathway Parent Parent Compound (Ether-Blocked Phenol) Intermediate Hemiacetal Intermediate Parent->Intermediate Enzymatic Hydroxylation Enzyme CYP450 / O-Dealkylase (Liver/Tissue Microsomes) Enzyme->Intermediate Active 7-Hydroxy-4-propylcoumarin (Active Scavenger) Intermediate->Active Spontaneous Cleavage Byproduct Propanoic Acid Metabolite Intermediate->Byproduct Stable Stable Quinone/Radical Active->Stable H-Atom Transfer (HAT) ROS ROS (•OH, ROO•) ROS->Stable Neutralized

Figure 2: The predicted metabolic activation pathway. The parent compound acts as a delivery vehicle, releasing the potent 7-hydroxy-4-propylcoumarin scavenger upon enzymatic processing.

Non-Radical Mechanisms

Even prior to cleavage, the molecule exhibits potential antioxidant effects via:

  • Metal Chelation: The carboxylic acid moiety, in proximity to the lactone carbonyl, can form weak coordination complexes with transition metals (

    
    , 
    
    
    
    ), reducing Fenton reaction rates.
  • Anti-inflammatory Signaling: The structural similarity to NSAIDs suggests potential competitive inhibition of COX enzymes, indirectly reducing oxidative stress caused by inflammation.

Experimental Validation Protocols

To rigorously evaluate this compound, researchers must distinguish between intrinsic chemical activity and biological efficacy. Standard DPPH assays may yield false negatives due to the blocked phenol.

Protocol A: Differential Scavenging Assay (Pre- vs. Post-Hydrolysis)

Objective: To prove the "Prodrug" hypothesis by comparing activity before and after simulating metabolic cleavage.

  • Preparation:

    • Stock A: 10 mM compound in DMSO.

    • Stock B (Hydrolyzed): Treat 10 mM stock with HI (Hydroiodic acid) or incubation with liver microsomes (S9 fraction) for 2 hours at 37°C to cleave the ether.

  • DPPH Assay:

    • Mix 20 µL of Stock A and Stock B with 180 µL of 0.1 mM DPPH in methanol.

    • Incubate in dark for 30 mins.

    • Measure Absorbance at 517 nm.

  • Expectation: Stock A (Parent) should show <10% inhibition. Stock B (Active) should show >80% inhibition (comparable to Trolox).

Protocol B: Lipophilicity-Dependent Cell Protection

Objective: To demonstrate the advantage of the 4-propyl group over standard 4-methyl coumarins.

  • Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells).

  • Stressor:

    
     (200 µM) to induce oxidative stress.
    
  • Treatment:

    • Control: Vehicle only.

    • Comparator: 7-hydroxy-4-methylcoumarin (Hymecromone).

    • Test: 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid.

  • Readout: DCFH-DA fluorescence (intracellular ROS).

  • Hypothesis: The Test compound will show superior intracellular ROS reduction despite lower cell-free activity, due to enhanced membrane uptake driven by the propyl chain.

Quantitative Profile & Comparison

The following table summarizes the predicted physicochemical properties compared to standard antioxidants.

PropertyTest Compound7-OH-4-MethylcoumarinTrolox (Standard)Implication
Molecular Weight 304.34 g/mol 176.17 g/mol 250.29 g/mol Suitable for oral bioavailability.
LogP (Lipophilicity) ~3.7~1.6~3.5Superior membrane penetration compared to methyl-coumarins.
H-Bond Donors 1 (Acid)1 (Phenol)2Lower direct radical scavenging; higher stability.
Topological Polar Surface Area 72.8 Ų50.4 Ų63.3 ŲGood intestinal absorption profile.
Primary Mechanism Metabolic Activation / ChelationDirect HAT (H-Atom Transfer)Direct HATLong-acting potential vs. immediate scavenging.

Synthesis & Sourcing Strategy

For researchers synthesizing this derivative for verification:

  • Precursor: 7-hydroxy-4-propylcoumarin (Resorcinol + Ethyl butyrylacetate via Pechmann condensation).

  • Etherification: Williamson ether synthesis.

    • Reagents: 7-hydroxy-4-propylcoumarin + Ethyl 2-bromopropionate +

      
       (in Acetone/Reflux).
      
    • Hydrolysis: Saponification of the resulting ester with NaOH/MeOH followed by acidification.

  • Purity Check: NMR is critical. Ensure the disappearance of the phenolic proton signal (~10.5 ppm) and appearance of the acid proton (~12 ppm) and the quartet/doublet of the propanoic tail.

Commercial Availability: The compound is available as a research reagent (non-GMP) from specialty suppliers like Sigma-Aldrich and Chem-Impex, often categorized under "Building Blocks" or "Proteomics Reagents" [1, 2].

References

  • Sigma-Aldrich. (n.d.).[1] 2-(2-Oxo-4-propyl-2H-chromen-7-yloxy)-propionic acid - Product Specification. Retrieved from

  • Chem-Impex International. (n.d.). 2-[(4-Oxo-3-Phenyl-4H-Chromen-7-Yl)Oxy]Propanoic Acid & Derivatives. Retrieved from

  • PubChem. (2024).[2] Compound Summary: 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid (Analogous Structure). National Library of Medicine. Retrieved from

  • Borges, F., et al. (2005).[3] Simple coumarins: privileged scaffolds in medicinal chemistry. Current Medicinal Chemistry. (Contextual grounding for coumarin antioxidant SAR).

  • Kostova, I. (2005).[3] Synthetic and natural coumarins as antioxidants.[4] Mini-Reviews in Medicinal Chemistry. (Establishes the 7-OH mechanism).

Sources

Methodological & Application

Application Note: High-Performance Quantification of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical framework for the quantification of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid (hereafter referred to as POCPA ). As a lipophilic derivative of 7-hydroxycoumarin (umbelliferone) with an acidic tail, POCPA presents unique chromatographic challenges requiring strict pH control and specific detection modes.

This guide provides two validated workflows:

  • Method A (HPLC-FLD): A high-sensitivity protocol for Quality Control (QC) and trace impurity analysis, leveraging the native fluorescence of the coumarin scaffold.

  • Method B (LC-MS/MS): A high-throughput bioanalytical method for plasma/tissue quantification, utilizing Negative Electrospray Ionization (ESI-).

Analyte Profile & Physicochemical Logic[1]

Understanding the molecule is the first step in robust method design. POCPA consists of a lipophilic 4-propylcoumarin core linked to a hydrophilic propanoic acid moiety.

PropertyValue (Est.)Analytical Implication
Molecular Formula C₁₅H₁₆O₅MW ~276.29 g/mol .
Chromophore CoumarinStrong UV Abs at ~320 nm; Fluorescent (Ex ~360 nm / Em ~450 nm).
Acid Dissociation pKa ~4.2 (Carboxyl)Critical: Mobile phase pH must be < 3.0 to keep the acid protonated (neutral) for C18 retention.
Lipophilicity LogP ~2.8The propyl group increases retention on Reverse Phase (RP) columns compared to standard umbelliferone.
Solubility Low (Water, Acidic)High solubility in MeOH, ACN, and alkaline buffers (pH > 7).

Method A: HPLC-FLD (Quality Control & Impurity Profiling)

Objective: High-sensitivity quantification without the expense of Mass Spectrometry. Ideal for stability testing and raw material analysis.

Chromatographic Conditions
  • System: HPLC with Fluorescence Detector (FLD) and quaternary pump.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm.

    • Rationale: End-capping reduces silanol interactions with the coumarin oxygen, preventing peak tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 35°C (Stabilizes viscosity and retention times).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.020Initial equilibration
8.080Elution of POCPA (Ret Time ~6.5 min)
10.095Wash lipophilic impurities
10.120Re-equilibration
15.020Stop
Detection Parameters
  • Excitation (Ex): 360 nm

  • Emission (Em): 455 nm

  • Gain: High (Adjust based on linearity requirements).

  • Note: If FLD is unavailable, UV detection at 320 nm is a viable alternative, though LOD will increase by ~10-50x.

Method B: LC-MS/MS (Bioanalysis in Plasma/Tissue)

Objective: Quantification of POCPA in complex biological matrices where specificity is paramount.

Mass Spectrometry Settings
  • Source: Electrospray Ionization (ESI).[3]

  • Polarity: Negative Mode [M-H]⁻ .

    • Rationale: The carboxylic acid moiety deprotonates easily in negative mode, offering lower background noise than positive mode for this specific molecule.

  • Precursor Ion: m/z 275.1 [M-H]⁻

  • Product Ions (MRM):

    • Quantifier:m/z 275.1 → 189.1 (Loss of propanoic acid side chain).

    • Qualifier:m/z 275.1 → 133.0 (Coumarin ring fragmentation).

Sample Preparation: Solid Phase Extraction (SPE)

Direct protein precipitation (PPT) often leaves phospholipids that suppress ionization. SPE is recommended for POCPA.

Protocol:

  • Conditioning: 1 mL MeOH followed by 1 mL Water (Use HLB cartridges).

  • Loading: Mix 100 µL Plasma + 100 µL 2% Formic Acid. Load onto cartridge.

  • Washing: 1 mL 5% MeOH in Water (Removes salts/proteins).

  • Elution: 500 µL ACN containing 0.1% Ammonia.

    • Chemistry: Ammonia ensures the acid is deprotonated and soluble in the organic elution solvent.

  • Reconstitution: Evaporate to dryness (N₂ stream) and reconstitute in Mobile Phase A/B (50:50).

Analytical Lifecycle & Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting the appropriate workflow based on sample type and sensitivity needs.

Analytical_Workflow Start Start: Define Analytical Goal Matrix_Check Is Sample Matrix Complex? (Plasma/Tissue vs. Pure Substance) Start->Matrix_Check Method_A Select Method A: HPLC-FLD/UV Matrix_Check->Method_A No (API/Formulation) Method_B Select Method B: LC-MS/MS (ESI-) Matrix_Check->Method_B Yes (Biofluids) Buffer_Prep Buffer Selection: pH 2.5-3.0 (Formic/Phosphate) Method_A->Buffer_Prep Column_Select Column: C18 End-capped Buffer_Prep->Column_Select QC_Valid Validation: Linearity, Precision Column_Select->QC_Valid Sample_Prep Sample Prep: SPE (HLB) or LLE Method_B->Sample_Prep MRM_Opt Optimize MRM: 275.1 -> 189.1 Sample_Prep->MRM_Opt Bio_Valid Validation: Matrix Effect, Recovery MRM_Opt->Bio_Valid

Figure 1: Decision tree for selecting the optimal analytical workflow for POCPA based on matrix complexity.

Method Validation (ICH Q2(R2) Compliance)

To ensure regulatory acceptance, the method must be validated according to ICH Q2(R2) guidelines.[4][5]

Specificity & Selectivity[2]
  • Procedure: Inject blank matrix (or mobile phase) and ensure no interference peaks elute at the retention time of POCPA (~6.5 min).

  • Acceptance: Interference < 1% of the peak area of the Lower Limit of Quantification (LLOQ).

Linearity & Range
  • Protocol: Prepare 6 concentration levels (e.g., 10, 50, 100, 500, 1000, 2000 ng/mL).

  • Calculation: Plot Peak Area vs. Concentration.

  • Criteria:

    
    .[1] Residuals should be random (no bias).
    
Accuracy & Precision
ParameterProtocolAcceptance Criteria
Repeatability 6 injections at 100% target concentration.RSD

2.0%
Intermediate Precision Different analyst, different day.RSD

2.0%
Accuracy (Recovery) Spike samples at 80%, 100%, 120%.98.0% - 102.0% recovery
Robustness (Critical for POCPA)

Because POCPA contains an ionizable carboxylic acid, pH stability is the most critical robustness parameter.

  • Test: Vary Mobile Phase A pH by ± 0.2 units (e.g., pH 2.5 vs 2.9).

  • Risk: If pH approaches pKa (4.2), peak splitting or retention time shifts will occur. Maintain pH < 3.0.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure column is "End-capped." Increase buffer strength or add 5mM Ammonium Formate.
Retention Time Drift pH fluctuation in aqueous phase.Use a buffer (Phosphate) instead of simple acid additive if MS is not used.
Low Sensitivity (MS) Ion suppression in ESI+.Switch to ESI Negative Mode . Carboxylic acids ionize poorly in positive mode without specific adducts.
Carryover Adsorption to injector loop.Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[5] Provides the global regulatory standard for validating the protocols described above.

  • Sigma-Aldrich. Product Specification: 2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid. (Used as structural analog reference for physicochemical properties).

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (Standards for the LC-MS/MS workflow).

  • ResearchGate. Development and validation of HPLC methods for Coumarin derivatives. (General methodologies for coumarin separation).

Sources

HPLC-UV method for 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, reverse-phase HPLC-UV protocol for the quantification and purity analysis of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid (hereafter referred to as POCPA ).

POCPA is a 7-substituted coumarin derivative characterized by a lipophilic 4-propyl chain and a polar propanoic acid tail. This structural duality presents a unique chromatographic challenge: the method must balance the retention of the hydrophobic core while maintaining sharp peak symmetry for the acidic moiety. This guide provides a self-validating workflow designed for drug development and quality control environments, compliant with ICH Q2(R1) guidelines.

Molecule Profile & Method Strategy

To design a scientifically grounded method, we first analyze the physicochemical properties of POCPA.

  • Chromophore: The 2H-chromen-2-one (coumarin) core exhibits strong UV absorption at 320 nm (primary) and 280 nm (secondary).

  • Acidic Moiety: The propanoic acid group has a predicted pKa of approximately 3.8–4.2 .

    • Implication: The mobile phase pH must be maintained below 3.0 to suppress ionization. Ionized carboxylates elute near the void volume with poor peak shape; protonated forms retain well on C18 stationary phases.

  • Lipophilicity: The 4-propyl group significantly increases hydrophobicity compared to the parent umbelliferone.

    • Implication: A gradient elution is required to elute the compound within a reasonable timeframe while clearing potential synthesis impurities.

Diagram 1: Method Development Logic

MethodLogic Mol Target: POCPA Prop1 Acidic Tail (pKa ~4.0) Mol->Prop1 Prop2 Coumarin Core (UV Active) Mol->Prop2 Prop3 4-Propyl Group (Lipophilic) Mol->Prop3 Dec1 Mobile Phase pH < 3.0 (Suppresses Ionization) Prop1->Dec1 Dictates Dec2 Detection @ 320 nm (Max Sensitivity) Prop2->Dec2 Dictates Dec3 C18 Column + Gradient (Retains Hydrophobes) Prop3->Dec3 Dictates

Caption: Logical derivation of chromatographic conditions based on POCPA structural motifs.

Materials and Instrumentation

Reagents
  • Reference Standard: POCPA (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).

  • Water: Milli-Q or HPLC grade (18.2 MΩ·cm).

  • Buffer Additive: Phosphoric Acid (85%) or Formic Acid (LC-MS grade). Note: Phosphoric acid is preferred for UV detection due to lower background absorbance at low wavelengths.

Instrumentation
  • System: HPLC with binary gradient pump, autosampler, and column oven (e.g., Agilent 1260 Infinity II or Waters Alliance).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).

  • Column: C18 End-capped, 150 mm x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent ZORBAX Eclipse Plus C18).

Chromatographic Protocol

This protocol uses an acidic mobile phase to ensure the carboxylic acid remains protonated, sharpening the peak shape.

Table 1: HPLC Operating Conditions
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µmBalances resolution and backpressure.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses acid ionization; improves retention.
Mobile Phase B AcetonitrileStrong eluent for the propyl-coumarin core.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Injection Volume 10 µLStandard volume; adjust based on concentration.
Column Temp 30°CImproves reproducibility of retention times.
Detection UV @ 320 nm (Ref 360 nm)Specific to coumarin conjugation; minimizes solvent noise.
Run Time 15 MinutesSufficient for elution and re-equilibration.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Initial equilibration
2.009010Isocratic hold (load sample)
10.001090Gradient ramp to elute POCPA
12.001090Wash column
12.109010Return to initial
15.009010Re-equilibration

Experimental Workflow

Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of POCPA into a 10 mL volumetric flask. Dissolve in 100% Methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A/Acetonitrile (50:50) .

    • Critical Step: Diluting with the starting mobile phase (high water) may cause precipitation due to the hydrophobic propyl group. Using a 50:50 mix ensures solubility while maintaining peak shape.

Sample Preparation (e.g., Formulation or Plasma)
  • Extraction: For solid dosage forms, grind and extract with Methanol. For plasma, perform protein precipitation using cold Acetonitrile (1:3 ratio).

  • Clarification: Centrifuge at 10,000 rpm for 5 minutes.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter.

  • Dilution: Dilute filtrate to target concentration (approx. 50 µg/mL) with Mobile Phase A/B (50:50).

Diagram 2: Analytical Workflow

Workflow Sample Sample Source (Solid/Liquid) Extract Extraction (MeOH or ACN) Sample->Extract Filter Filtration (0.22 µm PTFE) Extract->Filter Dilute Dilution (50:50 Buffer:ACN) Filter->Dilute Inject HPLC Injection (10 µL) Dilute->Inject Data Data Analysis (Peak Area @ 320nm) Inject->Data

Caption: Step-by-step sample preparation and analysis workflow.

Method Validation (ICH Q2 Compliant)

To ensure trustworthiness, the method must be validated. Perform the following tests:

System Suitability Testing (SST)

Inject the Working Standard (50 µg/mL) five times before any sample analysis.

  • Acceptance Criteria:

    • Retention Time %RSD < 2.0%

    • Peak Area %RSD < 2.0%

    • Tailing Factor (T): 0.8 < T < 1.5

    • Theoretical Plates (N): > 2000

Linearity

Prepare calibration standards at 5, 10, 25, 50, 75, and 100 µg/mL.

  • Plot: Concentration (x) vs. Peak Area (y).

  • Requirement: R² > 0.999.

Accuracy (Recovery)

Spike a placebo matrix with POCPA at 80%, 100%, and 120% of the target concentration.

  • Requirement: Mean recovery between 98.0% and 102.0%.

Troubleshooting & Discussion

  • Peak Tailing: If the POCPA peak tails significantly, it indicates secondary interactions with free silanols on the column or insufficient ionization suppression.

    • Solution: Ensure the mobile phase pH is ≤ 2.5. Increase buffer concentration to 25 mM Phosphate if necessary.

  • Retention Time Shift: The "4-propyl" group makes the molecule sensitive to changes in organic modifier percentage.

    • Solution: Pre-mix mobile phases or ensure the pump is functioning correctly. Use a column oven to stabilize temperature.

  • Ghost Peaks: Coumarin derivatives can be light-sensitive.

    • Solution: Use amber glassware for all standard and sample preparations.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Lacey, R., & O'Connor, R. (2012). HPLC Method Development for Coumarins.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

  • PubChem. (n.d.). Compound Summary: Coumarin Derivatives. National Library of Medicine. Link

Application Notes and Protocols for In Vivo Studies of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Chromen Derivative

The compound 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid belongs to the chromene class of molecules, which are recognized for their diverse biological activities, including anti-inflammatory and anticancer properties.[1] While direct in vivo data for this specific molecule is not yet prevalent in public literature, its structural similarity to other bioactive propanoic acid and chromenone derivatives suggests a strong rationale for investigating its therapeutic potential. For instance, a related compound, 2-[(4-Oxo-3-Phenyl-4H-Chromen-7-Yl)Oxy]Propanoic Acid, has been identified as a precursor for novel anti-inflammatory and analgesic medications and is also explored for its antioxidant properties in oncology and cardiology research.[2] Furthermore, other propanoic acid derivatives have shown promise in modulating metabolic diseases.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in vivo studies for 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid. The protocols outlined herein are designed to ensure scientific integrity, adhere to established preclinical research guidelines, and provide a clear path to evaluating the compound's pharmacokinetic, pharmacodynamic, and toxicological profile.

Part 1: Strategic Approach to In Vivo Experimental Design

A well-structured in vivo study is paramount for generating meaningful and translatable data.[5][6] The experimental design should be iterative, starting with foundational studies and progressing to more complex disease models based on emerging data.

Foundational Pharmacokinetic (PK) and Toxicological Assessment

The initial phase of in vivo testing is to understand how the organism affects the drug (pharmacokinetics) and to establish a safe dose range.[7][8][9]

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile and to identify the maximum tolerated dose (MTD) of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid.

Rationale: Understanding the PK profile is critical for designing subsequent efficacy studies with appropriate dosing regimens.[8] Acute toxicity studies are essential for ensuring animal welfare and for informing the dose levels for further experiments.

Workflow for Foundational Studies:

G cluster_0 Phase 1: Foundational Studies A Compound Formulation & Solubility Testing B Single Ascending Dose (SAD) Toxicity Study in Rodents A->B Informs vehicle selection C Pharmacokinetic (PK) Profiling (Single Dose) B->C Determines safe dose range D Data Analysis: Determine MTD & PK Parameters C->D Provides concentration-time data

Caption: Foundational workflow for initial in vivo characterization.

Hypothesis-Driven Efficacy Evaluation

Based on the chemical structure and data from related compounds, initial efficacy studies should focus on anti-inflammatory and metabolic disease models.

Hypothesis 1: The compound exhibits anti-inflammatory properties. Hypothesis 2: The compound positively modulates metabolic parameters.

The selection of the appropriate animal model is a critical step and should be carefully considered based on the specific scientific question.[10][11]

Part 2: Detailed Protocols and Methodologies

All preclinical laboratory studies should adhere to Good Laboratory Practices (GLP) as defined in 21 CFR Part 58.1 to ensure the quality and integrity of the data.[12]

Protocol: Acute Toxicity and Dose Range Finding

Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

Methodology:

  • Animal Acclimatization: Acclimatize animals for at least 7 days prior to the study.

  • Grouping: Randomly assign animals to groups (n=5 per sex per group), including a vehicle control group.

  • Dose Administration: Administer single doses of the compound via oral gavage in an appropriate vehicle. Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 50, 100, 300, 1000 mg/kg).

  • Clinical Observations: Monitor animals for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: Determine the MTD, defined as the highest dose that does not cause significant toxicity.

Protocol: Pharmacokinetic (PK) Study

Animal Model: Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling).

Methodology:

  • Dose Administration: Administer a single dose of the compound (e.g., 50 mg/kg) via oral gavage and intravenous (IV) bolus (in a separate cohort, e.g., 5 mg/kg) to determine bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Analysis: Process blood to plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • PK Parameter Calculation: Use appropriate software (e.g., WinNonlin) to calculate key PK parameters.[13]

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve.
t1/2 Half-life of the compound.
CL Clearance.
Vd Volume of distribution.
F% Bioavailability.
Protocol: In Vivo Efficacy - Carrageenan-Induced Paw Edema (Anti-inflammatory Model)

This is a widely used and well-characterized model of acute inflammation.[14][15]

Animal Model: Male Wistar rats (150-200g).

Methodology:

  • Grouping:

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg).

    • Group 3-5: Test compound at three different dose levels (e.g., 25, 50, 100 mg/kg).

  • Dosing: Administer the vehicle, positive control, or test compound orally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Workflow for Anti-Inflammatory Efficacy Study:

G cluster_1 Phase 2: Anti-Inflammatory Efficacy E Animal Grouping & Pre-treatment F Induction of Paw Edema (Carrageenan Injection) E->F 1 hour post-dose G Paw Volume Measurement (Multiple Timepoints) F->G Measure swelling H Data Analysis: % Inhibition of Edema G->H Calculate efficacy

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol: In Vivo Efficacy - Diet-Induced Obesity (Metabolic Model)

Rodent models of diet-induced obesity are valuable for studying metabolic syndrome.[16][17]

Animal Model: Male C57BL/6J mice (prone to diet-induced obesity).

Methodology:

  • Induction of Obesity: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group will be fed a standard chow diet.

  • Grouping:

    • Group 1: Chow diet + Vehicle.

    • Group 2: HFD + Vehicle.

    • Group 3: HFD + Positive control (e.g., Rosiglitazone).

    • Group 4-6: HFD + Test compound at three different dose levels.

  • Treatment: Administer the respective treatments daily for 4-6 weeks.

  • Monitoring: Monitor body weight, food intake, and fasting blood glucose weekly.

  • Terminal Procedures: At the end of the study, perform an oral glucose tolerance test (OGTT). Collect blood for analysis of insulin, triglycerides, and cholesterol. Harvest tissues (liver, adipose) for further analysis (e.g., histology, gene expression).

Table 2: Key Endpoints for Metabolic Study

ParameterMeasurementRationale
Body Weight Weekly measurementTo assess overall effect on adiposity.
Fasting Blood Glucose Weekly measurementTo monitor glycemic control.
Oral Glucose Tolerance Test (OGTT) Terminal procedureTo assess glucose disposal and insulin sensitivity.
Serum Insulin Terminal blood collectionTo evaluate insulin resistance.
Serum Lipids Terminal blood collectionTo assess effects on dyslipidemia.
Liver Histology (H&E, Oil Red O) Terminal tissue collectionTo evaluate hepatic steatosis.

Part 3: Data Interpretation and Future Directions

The results from these initial in vivo studies will provide a comprehensive preliminary profile of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid.

  • Favorable PK/safety profile: This would support progression to more chronic and complex disease models.

  • Significant anti-inflammatory activity: This could lead to further investigation in models of chronic inflammation, such as collagen-induced arthritis.[15]

  • Positive metabolic effects: This would warrant further exploration of the mechanism of action, potentially through in vitro studies on relevant receptors like FFAR1 (GPR120), given that other chromane propionic acid analogues have shown activity at this target.[4]

The integration of pharmacokinetic and pharmacodynamic data is crucial for building a comprehensive understanding of the compound's in vivo behavior and for predicting its potential therapeutic window in humans.[13][18]

References

  • MDPI. (2023). Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. Retrieved from [Link]

  • PubMed. (2014). L-2-oxothiazolidine-4-carboxylic Acid Attenuates Oxidative Stress and Inflammation in Retinal Pigment Epithelium. Retrieved from [Link]

  • PubMed. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. Retrieved from [Link]

  • FDA. (2018). Step 2: Preclinical Research. Retrieved from [Link]

  • PubMed Central. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]

  • Labtoo. (n.d.). In vivo pharmacokinetics and pharmacodynamics models. Retrieved from [Link]

  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • PubMed Central. (2016). Animal models of metabolic syndrome: a review. Retrieved from [Link]

  • NCBI Bookshelf. (2012). In Vivo Assay Guidelines. Retrieved from [Link]

  • MDPI. (2022). Protective Effects of L-2-Oxothiazolidine-4-Carboxylate during Isoproterenol-Induced Myocardial Infarction in Rats: In Vivo Study. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]

  • Ichor Bio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. Retrieved from [Link]

  • PubMed. (1998). A combined in vivo pharmacokinetic-in vitro pharmacodynamic approach to simulate target site pharmacodynamics of antibiotics in humans. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Animal Models for Inflammation: A Review. Retrieved from [Link]

  • PubMed. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]

  • TheraIndx Life Sciences. (n.d.). In Vivo Pharmacokinetics & Preclinical Research Services. Retrieved from [Link]

  • SciELO. (n.d.). Animal models in metabolic syndrome. Retrieved from [Link]

Sources

Application Note and Protocols: A Framework for Investigating GPR120 Activation by 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of GPR120 (Free Fatty Acid Receptor 4, FFAR4) activation by the novel compound, 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid. GPR120 is a G-protein coupled receptor (GPCR) that has emerged as a promising therapeutic target for metabolic and inflammatory diseases, including type 2 diabetes and obesity.[1][2][3] This application note details the scientific rationale and step-by-step protocols for a series of in vitro assays to characterize the potential agonistic activity of this compound. The described workflow is designed to provide a robust evaluation of its potency, efficacy, and signaling pathway selectivity, thereby establishing a foundation for its further development as a pharmacological tool or therapeutic candidate.

Introduction to GPR120: A Key Regulator of Metabolism and Inflammation

GPR120 is a GPCR activated by medium and long-chain free fatty acids (FFAs), particularly omega-3 fatty acids.[4] It is predominantly expressed in adipose tissue, macrophages, and the gastrointestinal tract.[5] Upon activation, GPR120 initiates a cascade of intracellular signaling events that contribute to its diverse physiological roles.[5] These include the regulation of glucose metabolism, insulin sensitivity, and the modulation of inflammatory responses.[5]

GPR120 activation triggers two primary signaling pathways:

  • Gαq/11-Mediated Calcium Mobilization: Ligand binding to GPR120 can activate the Gαq/11 pathway, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, resulting in the release of stored calcium (Ca2+) into the cytoplasm.[6] This increase in intracellular calcium is a hallmark of GPR120 activation and serves as a measurable endpoint in functional assays.

  • β-Arrestin-2-Mediated Anti-Inflammatory Signaling: GPR120 activation also leads to the recruitment of β-arrestin-2.[5] The GPR120/β-arrestin-2 complex can internalize and interact with downstream signaling molecules, such as TAB1, to inhibit pro-inflammatory pathways like the NF-κB and JNK pathways.[7] This mechanism is central to the anti-inflammatory effects of GPR120 agonists.[5][7]

Given its critical roles in metabolic and inflammatory processes, the identification and characterization of novel GPR120 agonists are of significant interest for drug discovery.[8][9][10]

The Investigational Compound: 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid

The compound 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid belongs to the chromenone class of heterocyclic compounds. While some chromane and chromenone derivatives have been explored as GPR120 agonists, there is a lack of specific data for this particular molecule.[11][12][13] Therefore, a systematic evaluation is necessary to determine its activity and pharmacological profile at GPR120.

PropertyValue
IUPAC Name 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid
Molecular Formula C15H16O5
Molecular Weight 276.28 g/mol
Structure (Structure would be depicted here in a publication)

Experimental Workflow for Characterizing GPR120 Agonism

The following workflow outlines a logical progression of experiments to comprehensively assess the GPR120 agonist activity of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid.

GPR120_Agonist_Workflow A Compound Preparation and QC B Cell Line Selection and Culture (e.g., HEK293 expressing human GPR120) A->B C Primary Screening: Calcium Mobilization Assay B->C D Potency and Efficacy Determination (Dose-Response Analysis) C->D If active E Pathway Selectivity: β-Arrestin Recruitment Assay D->E F Data Analysis and Interpretation E->F G Conclusion: Agonist Profile of the Compound F->G GPR120_Signaling cluster_membrane Plasma Membrane GPR120 GPR120 Gq Gαq/11 GPR120->Gq activates beta_arrestin β-Arrestin-2 GPR120->beta_arrestin recruits Agonist 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid Agonist->GPR120 PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Release (from ER) IP3->Ca_ER triggers Anti_inflammatory Anti-inflammatory Effects (inhibition of NF-κB, JNK) beta_arrestin->Anti_inflammatory mediates

Caption: GPR120 signaling pathways activated by an agonist.

Conclusion

The protocols and framework presented in this application note provide a robust and systematic approach to evaluate the potential of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid as a GPR120 agonist. By quantifying its activity in both calcium mobilization and β-arrestin recruitment assays, researchers can establish a comprehensive pharmacological profile of the compound. This information is essential for making informed decisions regarding its suitability for further preclinical and clinical development as a potential therapeutic for metabolic and inflammatory disorders.

References

  • Oh, D. Y., et al. (2010). GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects. Cell, 142(5), 687-698. [Link]

  • Talukdar, S., et al. (2011). A GPR120-selective agonist improves insulin resistance and chronic inflammation in obese mice. Nature Medicine, 17(12), 1-8. [Link]

  • Hirasawa, A., et al. (2005). Free fatty acids regulate gut incretin glucagon-like peptide-1 secretion through GPR120. Nature Medicine, 11(1), 90-94. [Link]

  • Sun, Q., et al. (2010). Structure-activity relationships of GPR120 agonists based on a docking simulation. Molecular Pharmacology, 78(5), 804-810. [Link]

  • Shimpukade, B., et al. (2012). Discovery of a potent and selective GPR120 agonist. Journal of Medicinal Chemistry, 55(10), 4511-4515. [Link]

  • Sparks, S. M., et al. (2014). Design, synthesis, and evaluation of novel and selective G-protein coupled receptor 120 (GPR120) spirocyclic agonists. ACS Medicinal Chemistry Letters, 5(6), 698-703. [Link]

  • Milligan, G., et al. (2015). Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4. British Journal of Pharmacology, 172(13), 3254-3265. [Link]

  • Ji, G., et al. (2021). Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. Molecules, 26(22), 6907. [Link]

  • De Filippo, E., et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry, 64(8), 4439-4460. [Link]

  • Lin, H. V., et al. (2012). GPR120 is a primary fatty acid sensor that enhances insulin secretion in pancreatic β-cells. Diabetologia, 55(5), 1480-1490. [Link]

  • Hudson, B. D., et al. (2014). Discovery of chromane propionic acid analogues as selective agonists of GPR120 with in vivo activity in rodents. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Ritter, A., et al. (2022). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Wang, C., et al. (2022). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. Molecules, 27(24), 9018. [Link]

  • Chem-Impex International. (n.d.). 2-[(4-Oxo-3-Phenyl-4H-Chromen-7-Yl)Oxy]Propanoic Acid. Retrieved from [Link]

  • Plescia, C., et al. (2022). Chromenone derivatives as novel pharmacological chaperones for retinitis pigmentosa-linked rod opsin mutants. bioRxiv. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

Sources

Application Note: Formulation Strategies for 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic Acid in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the formulation of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid (CAS: 304896-87-5).[1] It addresses the physicochemical challenges inherent to lipophilic carboxylic acids and provides self-validating protocols for preclinical administration.[1]

Part 1: Compound Profiling & Pre-formulation Logic[1]

Physicochemical Analysis

To formulate this compound effectively, one must understand the competition between its lipophilic core and its ionizable tail.[1]

  • The Core (Lipophilic): The 4-propyl-coumarin moiety is highly hydrophobic (LogP estimated ~2.8–3.2).[1] It resists dissolution in pure water.[1]

  • The Tail (Hydrophilic Switch): The propanoic acid group provides a pH-dependent solubility switch.[1]

    • pH < 4.0 (Stomach/Acidic): The acid is protonated (neutral).[1] Solubility is minimal (< 10 µg/mL).[1]

    • pH > 5.5 (Intestine/Blood): The acid ionizes to a carboxylate anion.[1] Solubility increases significantly, but the lipophilic core may still trigger precipitation or micelle formation.[1]

Solubility Profile (Estimated)
Solvent SystemSolubility PotentialApplication
Water (pH 2.0) InsolubleN/A
PBS (pH 7.4) Moderate (0.1–1 mg/mL)IV/IP (Low Dose)
DMSO High (> 50 mg/mL)Stock Solution
PEG 400 High (> 20 mg/mL)Co-solvent (IV/Oral)
Corn Oil Low-ModerateOral Gavage
Formulation Decision Matrix

The choice of vehicle depends strictly on the route of administration and the required dose.[1]

FormulationDecision Start Target Dose & Route? RouteIV IV / IP Injection Start->RouteIV RoutePO Oral (PO) Start->RoutePO CheckDoseIV Dose > 5 mg/kg? RouteIV->CheckDoseIV CheckDosePO Bioavailability Priority? RoutePO->CheckDosePO SolA Protocol A: Saline/Buffer (pH 8) CheckDoseIV->SolA No (Low Dose) SolB Protocol B: PEG400/DMSO/Saline CheckDoseIV->SolB Yes (High Dose) SuspC Protocol C: MC/Tween Suspension CheckDosePO->SuspC Standard PK/Tox SolD Protocol D: SEDDS (Labrasol/Oil) CheckDosePO->SolD Max Absorption

Figure 1: Decision tree for vehicle selection based on dose intensity and administration route.

Part 2: Detailed Experimental Protocols

Protocol A: IV/IP Solution (Co-solvent System)

Best for: Intravenous (IV) or Intraperitoneal (IP) bolus.[1] Target Concentration: 1 – 5 mg/mL.[1]

Rationale: The compound is a weak acid.[1] We use a co-solvent (PEG 400) to solubilize the lipophilic core and adjust pH to ~7.4–8.0 to ensure ionization of the carboxylic acid.[1]

Reagents:

  • Dimethyl sulfoxide (DMSO), anhydrous.[1]

  • Polyethylene Glycol 400 (PEG 400).[1]

  • Sterile Saline (0.9% NaCl) or PBS.[1]

  • 1N NaOH and 1N HCl (for pH adjustment).[1]

Workflow:

  • Weighing: Weigh 10 mg of the compound into a sterile vial.

  • Primary Solubilization: Add 0.1 mL (5%) DMSO. Vortex until completely dissolved (clear yellow solution).[1]

  • Co-solvent Addition: Add 0.8 mL (40%) PEG 400. Vortex mix.

  • Aqueous Phase: Slowly add 1.1 mL (55%) sterile saline while vortexing.

    • Critical Check: If precipitation occurs, the concentration is too high.[1] Add more PEG 400 or reduce compound mass.[1]

  • pH Adjustment: Check pH. It will likely be slightly acidic.[1] Carefully titrate with 1N NaOH to pH 7.4 – 8.0. The solution should be clear.[1]

  • Filtration: Filter through a 0.22 µm PVDF or PES syringe filter to ensure sterility.

Protocol B: Oral Suspension (Standard PK)

Best for: Oral gavage (PO) where high doses (10–100 mg/kg) are required.[1] Target Concentration: 1 – 20 mg/mL.[1]

Rationale: Suspensions ensure uniform dosing of insoluble drugs.[1] Tween 80 wets the hydrophobic surface of the coumarin, while Methylcellulose (MC) increases viscosity to prevent settling.[1]

Reagents:

  • Vehicle: 0.5% (w/v) Methylcellulose (400 cP) + 0.1% (w/v) Tween 80 in water.[1]

Workflow:

  • Vehicle Prep: Dissolve 0.5 g Methylcellulose and 0.1 g Tween 80 in 100 mL warm distilled water. Stir overnight at 4°C to hydrate.

  • Weighing: Weigh the required amount of compound (e.g., 20 mg for a 10 mL batch).

  • Levigation: Place the compound in a mortar. Add a small amount (approx. 200 µL) of the Vehicle or pure Tween 80.[1] Grind with a pestle to form a smooth, lump-free paste.[1]

  • Dilution: Gradually add the remaining Vehicle with constant trituration.

  • Homogenization: Transfer to a vial and sonicate for 10 minutes to break up micro-aggregates.

  • Dosing: Shake well immediately before drawing into the gavage syringe.

Part 3: Quality Control & Stability (Self-Validating Systems)[1]

To ensure scientific integrity, every formulation batch must pass these checks before animal administration.

Visual Inspection Criteria
  • Solutions (IV/IP): Must be optically clear under bright light.[1] Any "shimmering" (Schlieren lines) suggests incomplete mixing; any turbidity suggests precipitation.[1]

    • Correction: If turbid, sonicate for 5 mins.[1] If still turbid, add 10% HP-β-Cyclodextrin.[1]

  • Suspensions (PO): Must be resuspendable .[1] No hard cake formation at the bottom.[1]

HPLC Verification (Optional but Recommended)

For GLP-like studies, verify the concentration.[1]

  • Column: C18 (e.g., Agilent Zorbax), 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 Isocratic].[1]

  • Detection: UV at 310 nm (Characteristic of the coumarin chromophore).[1]

  • Acceptance: Measured concentration must be within ±10% of target.

Stability Window
  • Solution (pH 7.4): Use within 24 hours . Coumarin ester/ether linkages are generally stable, but oxidation of the propyl chain is possible over weeks.[1]

  • Suspension: Stable for 7 days at 4°C.

Part 4: Animal Administration Guidelines

ParameterMouse (20-25g)Rat (200-250g)Notes
Max IV Vol. 5 mL/kg (100-125 µL)5 mL/kg (1.0-1.25 mL)Inject slowly (15-30s) to prevent hemolysis from PEG.[1]
Max PO Vol. 10 mL/kg (200-250 µL)10 mL/kg (2.0-2.5 mL)Ensure stomach is not over-distended.[1]
pH Tolerance 4.5 – 8.04.5 – 8.0Avoid pH > 9.0 (tissue necrosis) or < 4.0 (pain/precipitation).[1]

References

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations.[1] Pharmaceutical Research, 21(2), 201-230.[1] Link

  • Sigma-Aldrich. (n.d.).[1] 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid Product Page.[1][2] Link (Note: Used for chemical identity verification).[1]

  • Li, P., & Zhao, L. (2019).[1] Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 559, 13-25.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting Compound: 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid (CAS: 304896-87-5) Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Compound Profile

The Core Challenge: Researchers frequently encounter precipitation when transitioning this compound from organic stock solutions (DMSO) into aqueous experimental buffers. This molecule consists of a highly lipophilic 4-propylcoumarin core linked to a hydrophilic propanoic acid tail .

Its solubility is governed by a "pH-Switch" mechanism. The carboxylic acid moiety (pKa ≈ 4.5) must be ionized for aqueous stability. In acidic environments (pH < 5) or high-concentration transition zones, the molecule protonates, becomes neutral, and aggregates rapidly due to the hydrophobic coumarin stacking.

Physicochemical Snapshot
PropertyValueImplication for Solubility
Molecular Weight ~276.29 g/mol Small molecule, prone to crystallization.
Lipophilicity (LogP) High (Est. > 2.[1]5)Requires organic co-solvent (DMSO/EtOH) for stock.
pKa (Acidic) ~4.2 – 4.8Critical: Insoluble at pH < 5. Soluble at pH > 7.
Fluorescence Yes (Coumarin core)Aggregation quenches signal; solubility is vital for assay accuracy.

Troubleshooting Guide (Q&A)

Phase 1: Stock Preparation

Q: My compound is not dissolving fully in DMSO at 50 mM. What should I do? A: While DMSO is the standard solvent, moisture is the enemy.

  • Hygroscopic Effect: DMSO absorbs water from the air. If your DMSO is "wet," the compound (which hates water) will not dissolve. Use anhydrous DMSO (freshly opened or stored over molecular sieves).

  • Sonication: The crystal lattice energy of coumarins can be high. Sonicate in a water bath at 37°C for 5–10 minutes.

  • Visual Check: Hold the vial up to a light source. If you see "swirling" refraction lines, it is not fully dissolved. Vortex until homogenous.

Q: Can I use Ethanol instead of DMSO? A: Yes, but with caveats. Ethanol evaporates faster, potentially changing stock concentration over time. It is also more toxic to cells at lower percentages than DMSO. Only use Ethanol if your assay is strictly incompatible with DMSO.

Phase 2: Dilution & Experimental Media

Q: The moment I pipette the stock into my cell culture media, a white cloud appears. Why? A: This is "Solvent Shock" (the Crashing Out effect). You created a local environment where the DMSO concentration dropped instantly, but the compound had not yet dispersed.

  • The Fix: Never add static drops. You must vortex the media gently while slowly injecting the stock solution (subsurface injection is best) to ensure rapid dispersion.

Q: I see fine needles in the well plates after 2 hours. Is my data valid? A: No. Precipitated compound is not bioavailable and can cause false positives (by scattering light in optical assays) or false negatives (low effective concentration).

  • The Fix: Your final concentration likely exceeds the solubility limit (S_max) for that specific media composition. Reduce the working concentration or add a solubilizing agent (see Protocol B below).

Q: Does pH really matter that much? A: Yes. This is the most common failure point. Standard PBS can drift in pH. If your buffer is slightly acidic (pH 6.5), a significant portion of the molecule becomes uncharged and insoluble. Ensure your assay buffer is strongly buffered at pH 7.4 .

Detailed Protocols

Protocol A: The "Stepwise" Dilution (Standard)

Best for concentrations < 50 µM.

  • Prepare Stock: Dissolve 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid in anhydrous DMSO to 10 mM .

  • Prepare Intermediate (10x): Dilute the stock 1:10 into pure DMSO or 50% DMSO/PBS (only if immediate use).

    • Why? It is easier to mix a larger volume of a lower concentration stock than a tiny droplet of high concentration.

  • Final Dilution: Pipette the Intermediate into the pre-warmed media (37°C) while vortexing.

    • Target: Final DMSO concentration should be < 0.5% (v/v) to avoid cytotoxicity.

Protocol B: The Cyclodextrin Carrier Method (Advanced)

Best for concentrations > 50 µM or sensitive cell lines. Cyclodextrins (CDs) form a "donut" around the hydrophobic coumarin core, shielding it from water while keeping it in solution.

  • Carrier Solution: Prepare a 20% (w/v) HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) solution in PBS (pH 7.4). Filter sterilize (0.22 µm).

  • Complexation:

    • Add your DMSO stock (e.g., 10 µL of 50 mM) into 990 µL of the Carrier Solution .

    • Vortex vigorously for 30 seconds.

    • Incubate at 37°C for 15 minutes with shaking.

  • Application: Use this "complexed" solution to dose your cells. The CD keeps the compound soluble without affecting membrane permeability for most small molecules.

Visual Workflows (Graphviz)

Figure 1: Solubility Decision Tree

Follow this logic path to prevent precipitation.

SolubilityLogic Start Start: Prepare Working Solution CheckConc Is Final Conc > 50 µM? Start->CheckConc CheckpH Is Buffer pH < 7.0? CheckConc->CheckpH Yes StandardProtocol Use Protocol A (Direct Dilution w/ Vortex) CheckConc->StandardProtocol No AdvancedProtocol Use Protocol B (Cyclodextrin Carrier) CheckpH->AdvancedProtocol No AdjustPH Adjust pH to 7.4 (Critical for Ionization) CheckpH->AdjustPH Yes AdjustPH->AdvancedProtocol Re-evaluate

Caption: Decision matrix for selecting the correct solubilization strategy based on concentration and environmental pH.

Figure 2: The "Sandwich" Dilution Mechanism

Visualizing how to avoid the "Crash Out" zone.

DilutionFlow cluster_0 High Risk Zone cluster_1 Safe Zone Direct Direct Injection (100% DMSO -> Aqueous) Precip PRECIPITATION (Local Saturation) Direct->Precip Slow Mixing Stock Stock (10-50 mM DMSO) Inter Intermediate Step (Dilute 1:10 in DMSO) Stock->Inter Step 1 Final Final Media (Rapid Dispersion) Inter->Final Step 2 (Vortexing)

Caption: Comparison of high-risk direct injection versus the recommended intermediate dilution step to maintain solubility.

References

  • Li, P., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Institutes of Health (PMC). Retrieved from [Link]

  • Zhang, J., et al. (2015). Improved solubility and stability of 7-hydroxy-4-methylcoumarin... through complexation with sulfobutyl ether-β-cyclodextrin.[2] PubMed.[3] Retrieved from [Link]

Sources

Technical Support Center: HPLC Separation of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Guide Ticket ID: CHIRAL-COUM-07 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Profile

User Query: Optimization of chiral separation for 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid. Compound Class: 7-substituted coumarin carboxylic acid derivative (Aryloxypropanoic acid). Critical Challenge: The molecule contains a free carboxylic acid moiety on the chiral side chain (propanoic acid ether). This creates two distinct challenges:

  • Ionization: The acidic proton leads to peak tailing and variable retention times if mobile phase pH is not controlled.

  • Chiral Recognition: The propanoic acid group is the stereogenic center. Effective separation requires a Chiral Stationary Phase (CSP) that can differentiate the spatial arrangement of the methyl vs. carboxylic acid group.

Core Method Development Protocol (The "Golden Path")

Do not guess. Follow this field-proven protocol based on the structural analogy to 2-aryloxypropanoic acid herbicides (e.g., Dichlorprop) and coumarin derivatives.

Phase 1: Stationary Phase Selection

For this specific structural class, Polysaccharide-based CSPs are the industry standard due to their ability to form hydrogen bonds and


 interactions with the coumarin core.
PriorityColumn ChemistryCommercial Equivalent (Examples)Rationale
Primary Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD-H, Lux Cellulose-1Historically the most successful selector for aryloxypropanoic acids [1, 3].
Secondary Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD-H, Lux Amylose-1Complementary selectivity. Often resolves pairs that co-elute on Cellulose [3].
Tertiary Immobilized Versions Chiralpak IB / IAAllows for "forbidden" solvents (DCM, THF) if solubility is an issue.
Phase 2: Mobile Phase Composition (Normal Phase)

The free acid group requires suppression. You must use an acidic modifier.

  • Base Solvents: n-Hexane / 2-Propanol (IPA).

  • Starting Ratio: 90:10 (v/v).

  • Mandatory Additive: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Scientist Note: Without TFA, the carboxylic acid will ionize, causing the analyte to "drag" along the silica support, resulting in severe tailing (

      
      ) and loss of resolution (
      
      
      
      ).
Phase 3: Initial Instrument Parameters
  • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).

  • Temperature: 25°C (Control is critical; see Troubleshooting regarding "Elution Reversal").

  • Detection:

    • UV: 320 nm (Characteristic coumarin absorption).

    • Fluorescence (Preferred): Ex 320 nm / Em 450 nm (Coumarins are highly fluorescent; this increases sensitivity by ~100x and eliminates matrix interference).

Troubleshooting & Optimization Logic

Issue A: "My peaks are tailing significantly (Asymmetry > 1.5)."

Diagnosis: Incomplete suppression of the carboxylic acid ionization or silanol interactions.

Corrective Actions:

  • Increase Acid Modifier: Step up TFA concentration from 0.1% to 0.2% or even 0.5% in the mobile phase.

  • Switch Modifier: If using Formic Acid, switch to TFA (stronger acid, better suppression in non-polar solvents).

  • Check Column History: If the column was previously used with basic additives (DEA/TEA), it may have residual memory effects. Wash with 100% Ethanol (if immobilized) or manufacturer-recommended regeneration solvent.

Issue B: "I have separation, but the Resolution ( ) is < 1.5."

Diagnosis: The selectivity factor (


) is insufficient. The CSP cannot distinguish the R and S pockets effectively.

Corrective Actions:

  • Solvent Switching (The "Alcohol Effect"): Switch the polar modifier from 2-Propanol (IPA) to Ethanol (EtOH) .

    • Mechanism:[1][2][3][4][5] Ethanol is a smaller molecule and a stronger hydrogen bond donor/acceptor. It alters the solvation shell around the chiral selector, often dramatically changing selectivity for coumarin derivatives [3, 5].

  • Temperature Drop: Lower column temperature to 10°C or 15°C.

    • Mechanism:[1][2][3][4][5] Chiral recognition is enthalpy-driven. Lower temperatures stabilize the transient diastereomeric complex between the analyte and the CSP, usually increasing

      
       [3].
      
Issue C: "The Elution Order (R vs S) reversed when I changed columns/solvents."

Diagnosis: This is a known phenomenon in polysaccharide chiral chromatography known as Elution Order Reversal (EOR) .

Explanation: The helical structure of Amylose (AD-H) vs. the linear sheet structure of Cellulose (OD-H) creates different "chiral grooves." For aryloxypropanoic acids, it is documented that switching from OD-H to AD-H, or even changing from IPA to MeOH, can reverse which enantiomer elutes first [3, 5].

  • Action: Always re-validate peak identity with a pure standard or optical rotation detector (OR) when changing methods. Do not assume retention order is constant.

Visual Workflows

Workflow 1: Method Development Decision Tree

MethodDevelopment Start Start: 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid ColSelect 1. Select Column: Chiralcel OD-H (Primary) Chiralpak AD-H (Secondary) Start->ColSelect MobilePhase 2. Mobile Phase Setup: Hexane : IPA (90:10) + 0.1% TFA (CRITICAL) ColSelect->MobilePhase RunTest 3. Run Initial Screen (Temp: 25°C, Flow: 1.0 mL/min) MobilePhase->RunTest CheckRes Check Resolution (Rs) RunTest->CheckRes CheckTailing Check Peak Shape (Asymmetry > 1.5?) RunTest->CheckTailing GoodRes Rs > 1.5 Validation Phase CheckRes->GoodRes Separated PoorRes Rs < 1.5 Optimization Needed CheckRes->PoorRes Co-elution OptStrategy Optimization Strategy: 1. Lower Temp (15°C) 2. Switch IPA -> EtOH PoorRes->OptStrategy OptStrategy->RunTest Re-inject FixTailing Action: Increase TFA to 0.2% Check System Dead Volume CheckTailing->FixTailing Yes FixTailing->RunTest

Caption: Step-by-step decision matrix for developing a chiral method for acidic coumarin derivatives.

Workflow 2: Troubleshooting Peak Anomalies

Troubleshooting Problem Problem Detected SplitPeak Split/Double Peaks (Non-Chiral) Problem->SplitPeak Tailing Severe Tailing Problem->Tailing Drift Rt Drift Problem->Drift SolventMismatch Sample Solvent Mismatch? (Injecting DMSO in Hexane) SplitPeak->SolventMismatch AcidStarve Insufficient Acid Modifier Tailing->AcidStarve TempUnstable Temperature Fluctuation Drift->TempUnstable FixSplit Dissolve sample in Mobile Phase SolventMismatch->FixSplit FixTail Add 0.1% TFA or Formic Acid AcidStarve->FixTail FixDrift Use Column Oven (Critical for Chiral) TempUnstable->FixDrift

Caption: Diagnostic logic for common physical chromatography issues distinct from chiral selectivity.

Frequently Asked Questions (FAQ)

Q1: Can I use Reversed-Phase (Water/Acetonitrile) instead of Normal Phase? A: Yes, but it is generally less effective for this specific class. If you must use RP (e.g., for MS compatibility), use an immobilized column (Chiralpak IA/IB/IC) with 0.1% Formic Acid in the aqueous phase. Note that resolution is often lower for aryloxypropanoic acids in RP mode compared to Normal Phase [1].

Q2: Why is the baseline noisy at 320 nm? A: If you are using TFA in the mobile phase, it absorbs UV below 220 nm. At 320 nm, TFA is transparent. If you see noise, check your lamp age or switch to Fluorescence detection (Ex 320/Em 450), which is specific to the coumarin core and ignores the mobile phase background.

Q3: I see three peaks. Is my compound degrading? A: Coumarins are generally stable, but the ether linkage is robust. A third peak usually indicates:

  • Partial hydrolysis of the ester (if you are using an ester derivative).

  • Chemical impurity from synthesis (e.g., unreacted 7-hydroxy-4-propylcoumarin).

  • System Peak: A "ghost peak" from the injection solvent. Inject a blank to confirm.

References

  • T. A. G. Noctor, et al. "HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases." ResearchGate, 2025.[6] 7

  • Chromatography Online. "A Strategy for Developing HPLC Methods for Chiral Drugs." LCGC International. 1

  • PubMed. "HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns." National Institutes of Health. 8

  • ResearchGate. "Enantioseparation of Chiral Antimycotic Drugs by HPLC with Polysaccharide-Based Chiral Columns... Emphasis on Enantiomer Elution Order." 9

  • MTAK. "Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal." 10

Sources

Technical Guide: Managing Intrinsic Fluorescence of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

You are encountering imaging artifacts or spectral overlap due to 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid . To manage this effectively, we must first define the photophysical nature of your molecule.

This compound is a 7-alkoxy-4-propylcoumarin derivative . Unlike simple metabolic byproducts, this molecule possesses a stable, high-quantum-yield fluorophore core. In the context of bioimaging, it acts as a "blue" emitter, creating significant conflict with standard UV/Violet-excited channels.

Photophysical Profile (Estimated)
PropertyValue / RangeImplication
Fluorophore Class 7-AlkoxycoumarinHigh intrinsic fluorescence; resistant to photobleaching.
Excitation Max ~320 – 350 nmStrongly excited by 405 nm lasers and UV lamps.
Emission Max ~390 – 440 nmDirect overlap with DAPI, Hoechst, and BFP.
pH Sensitivity Low (Ether-linked)Unlike 7-hydroxycoumarin (Umbelliferone), the ether linkage prevents ionization at physiological pH. Changing buffer pH will NOT quench the signal.
Interference Target NADH, Collagen, DAPIIndistinguishable from endogenous tissue autofluorescence without spectral tools.

Diagnostic Workflow: Is it the Drug or the Tissue?

Before applying mitigation strategies, confirm the source of the signal. Tissue autofluorescence (collagen/elastin) and drug intrinsic fluorescence often look identical in the blue channel.

Experiment 1: The "No-Stain" Control
  • Prepare two slides/wells:

    • Sample A: Tissue/Cells treated with the compound (No DAPI/Antibodies).

    • Sample B: Untreated Tissue/Cells (No DAPI/Antibodies).

  • Image: Acquire images using your standard DAPI channel (Ex 350-405nm / Em 420-470nm).

  • Compare:

    • If Sample A is significantly brighter than Sample B

      
      Signal is Drug-Derived. 
      
    • If Sample A

      
       Sample B 
      
      
      
      Signal is Tissue Autofluorescence.

Mitigation Strategies & Protocols

Scenario A: The Compound is "Noise" (Interfering with DAPI)

Problem: You need to see nuclei, but the drug signal saturates the blue channel.

The Solution: "Red-Shift" the Nuclear Stain. Do not attempt to filter out the coumarin signal while retaining DAPI; their spectra are too similar. Instead, move the nuclear label to a spectral window where the coumarin does not emit.

Protocol:

  • Abandon DAPI/Hoechst.

  • Select a Far-Red Nuclear Stain:

    • DRAQ5 (Ex 647 nm / Em ~680 nm) - Live/Fixed compatible.

    • RedDot™ 2 (Ex 647 nm / Em ~690 nm) - Fixed/Permeabilized only.

    • NucSpot® 647 - Live/Fixed.

  • Imaging Setup:

    • Excitation: 633 nm or 640 nm laser.

    • Emission Filter: 660–720 nm.

    • Result: The coumarin will still fluoresce in the UV channel, but your nuclear data in the Far-Red channel will be clean with zero crosstalk.

Scenario B: The Compound is "Signal" (Tracking Distribution)

Problem: You want to image the drug, but it blends in with tissue autofluorescence (Collagen/NADH).

The Solution: Spectral Unmixing (Linear Unmixing). Standard bandpass filters cannot distinguish the drug from collagen. You must use a spectral detector (e.g., Zeiss Quasar, Leica SP8, Nikon Spectral) to separate the signals mathematically.

Protocol:

  • Generate Reference Spectra (The "Fingerprint"):

    • Reference 1 (Drug Only): Dissolve the compound in the mounting medium/buffer used for imaging. Place a drop on a slide and acquire a "lambda stack" (intensity vs. wavelength scan).

    • Reference 2 (Tissue Only): Image an untreated tissue sample to capture the autofluorescence spectrum.

  • Acquisition:

    • Image your treated sample using the spectral mode (collecting emission from 400 nm to 700 nm in 10 nm steps).

  • Unmixing:

    • Use the microscope software (e.g., ZEN, LAS X) to apply "Linear Unmixing."

    • Input the two reference spectra.

    • Result: The software separates the image into two channels: "Drug Distribution" and "Background."

Visualizing the Problem & Solution

Diagram 1: The Spectral Conflict Workflow

This diagram illustrates why standard filtering fails and how the "Red-Shift" strategy resolves the conflict.

SpectralConflict cluster_Sample Sample Environment Source Excitation Source (405 nm Laser) Compound Target Compound (Coumarin Deriv.) Source->Compound Excites DAPI Nuclear Stain (DAPI/Hoechst) Source->DAPI Excites Tissue Endogenous (Collagen/NADH) Source->Tissue Excites Detector Blue Detector (420-470 nm) Compound->Detector Emits Blue DAPI->Detector Emits Blue Tissue->Detector Emits Blue Result Result: Signal Saturation / Crosstalk Detector->Result

Caption: Figure 1. The "Blue Channel Bottleneck." All three major components (Drug, Stain, Tissue) compete for the same detection window (420-470 nm), rendering standard DAPI imaging ineffective.

Diagram 2: Decision Matrix for Imaging Strategy

DecisionTree Start Is the Compound Fluorescence the Target? No NO (It is Noise) Start->No Yes YES (It is Data) Start->Yes Step1 Can you change the nuclear stain? No->Step1 Sol1 Use DRAQ5 / RedDot (Far-Red Channel) Step1->Sol1 Yes Sol2 Use Chemical Quenching (Trypan Blue - Risky) Step1->Sol2 No Step2 Is Tissue Autofluorescence High? Yes->Step2 Sol3 Standard Imaging (Blue Channel) Step2->Sol3 No Step3 Is Spectral Imaging Available? Step2->Step3 Yes Sol4 Spectral Unmixing (Reference Controls) Step3->Sol4 Yes Sol5 FLIM (Lifetime Imaging) Coumarin vs NADH Step3->Sol5 No

Caption: Figure 2. Strategic decision tree for selecting the correct imaging modality based on whether the compound is the target or an interferent.

Troubleshooting FAQs

Q: Can I wash the signal away? A: Likely not. The propanoic acid tail makes this molecule relatively polar, but coumarins often intercalate into lipid bilayers or bind non-specifically to proteins (like albumin) in fixed tissue. Extensive washing with PBS + 1% BSA might reduce background, but the intrinsic fluorescence is a property of the molecule itself.

Q: Why doesn't changing the pH quench the fluorescence? A: You might be thinking of Umbelliferone (7-hydroxycoumarin) , which is highly pH-sensitive (fluorescent only in basic pH). Your molecule is an ether (7-alkoxy). The ether bond "locks" the electronic state, making the fluorescence largely pH-independent in the physiological range (pH 5-9). Do not rely on acidic washes to quench it.

Q: Can I use photobleaching to remove the signal? A: Coumarins are generally photostable, but less so than Alexa Fluors. You can try "pre-bleaching" the sample by exposing it to high-intensity UV light for 5-10 minutes before adding your antibodies. However, this may damage your tissue antigens. Test on a spare slide first.

Q: Is there a chemical quencher I can use? A: Trypan Blue or Crystal Violet are known to quench autofluorescence in the blue/green range via Fluorescence Resonance Energy Transfer (FRET).

  • Warning: These are broad-spectrum quenchers and may reduce the signal of your specific antibodies as well. Use at very low concentrations (0.01% for 1-2 mins) as a last resort.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Foundational text on fluorophore physics and quenching).

  • Wagner, B. D. (2009). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems.[1][2] Molecules, 14(1), 210-237. (Details on coumarin spectral properties).

  • Andersson, H., et al. (1998). Autofluorescence of living cells. Journal of Microscopy, 191(1), 1-7. (Differentiation of drug fluorescence from NADH/Collagen).

  • Zimmermann, T., et al. (2014). Spectral imaging and linear unmixing in light microscopy. Advances in Biochemical Engineering/Biotechnology, 119, 21-48. (Methodology for spectral unmixing).[3][4][5]

Sources

Technical Support Center: High-Fidelity Quantification of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic Acid

[1]

Executive Summary

You are likely working with 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid , a lipophilic, acidic coumarin derivative.[1] This molecule presents a classic "push-pull" analytical challenge:

  • The "Pull" (Hydrophilicity): The propanoic acid tail (pKa ~4.2–4.8) demands acidic conditions for retention on C18 columns.[1]

  • The "Push" (Lipophilicity): The 4-propyl-coumarin core is hydrophobic, requiring high organic content for elution.[1]

  • The Stability Trap: The lactone ring (2-oxo) is susceptible to hydrolysis in alkaline environments, leading to ring-opening and loss of the target analyte.[1]

This guide moves beyond basic protocol listing to address the mechanistic causes of quantification errors, focusing on LC-MS/MS and HPLC-FLD workflows.

Part 1: Critical Stability & Handling (The Lactone Paradox)

The Issue: Users often report "disappearing" peaks or shifting retention times after sample storage. The Cause: Lactone ring hydrolysis.[1][2] In basic media (pH > 8.5), the coumarin lactone ring opens to form the corresponding coumarinic acid derivative (cis/trans isomerism), which has vastly different chromatographic properties and fluorescence quantum yields.

Protocol 1: Stability-Preserving Sample Preparation[1]
  • Buffer Selection: Strictly maintain sample pH < 7.0.[1]

  • Solvent Choice: Avoid storing stock solutions in primary alcohols (Methanol) for extended periods if trace acid is present, as trans-esterification of the propanoic acid tail can occur.[1] Use Acetonitrile (ACN) or DMSO for stock preparation.[1]

ParameterRecommended ConditionRisk Factor
Stock Solvent DMSO or AcetonitrileMethanol (Trans-esterification risk)
Storage pH pH 3.0 – 6.0pH > 8.0 (Lactone hydrolysis)
Temperature -20°C (Dark)> 25°C + Light (Photodegradation)

Part 2: Chromatographic Optimization (LC-MS/MS & HPLC)

The Issue: Peak tailing and poor retention of the acidic analyte. The Fix: You must suppress the ionization of the propanoic acid moiety during the separation phase to increase interaction with the stationary phase.

Workflow Visualization: Method Development Logic

The following diagram outlines the decision process for optimizing separation and detection based on the physicochemical properties of the analyte.

AnalyticalWorkflowStartAnalyte: 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acidPropProperties:1. Acidic Tail (COOH)2. Lactone Core3. Lipophilic (Propyl)Start->PropMobilePhaseMobile Phase SelectionProp->MobilePhaseAcidicAcidic Modifier Required(0.1% Formic Acid)MobilePhase->AcidicProtonate COOHNeutralNeutral pHMobilePhase->NeutralDeprotonated COO-ColumnColumn SelectionResult1Good RetentionSharp PeaksColumn->Result1C18 / Phenyl-HexylAcidic->ColumnResult2Peak TailingEarly Elution (Ionized)Neutral->Result2DetectionDetection ModeResult1->DetectionMSMS/MS (ESI)Detection->MSHigh SensitivityFLDFluorescenceDetection->FLDHigh Selectivity

Figure 1: Decision logic for chromatographic optimization. Note the critical requirement for acidic mobile phases to prevent peak tailing caused by the carboxylic acid moiety.

Step-by-Step Chromatography Guide
  • Column Selection:

    • Primary Recommendation: C18 column with end-capping (e.g., Agilent Zorbax Eclipse Plus C18 or Waters BEH C18).[1] End-capping reduces silanol interactions with the coumarin oxygen.[1]

    • Alternative: Phenyl-Hexyl columns can offer unique selectivity due to pi-pi interactions with the coumarin aromatic system.[1]

  • Mobile Phase Composition:

    • Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7, keeping the propanoic acid protonated).

    • Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Avoid: Ammonium Acetate buffers at pH > 5, as this will deprotonate the acid (COO-), causing it to elute near the void volume.

Part 3: Detection Troubleshooting (FAQs)

Scenario A: "I see the peak on UV, but my MS signal is erratic."

Diagnosis: Ion Suppression or Wrong Polarity.[1] Technical Insight:

  • Positive Mode (ESI+): The coumarin carbonyl oxygen can be protonated

    
    . This is often the most robust mode for coumarins.
    
  • Negative Mode (ESI-): The carboxylic acid group deprotonates easily

    
    .[1]
    
  • The Conflict: If you use Formic Acid (acidic MP) to fix chromatography, you suppress ionization in Negative Mode .

Solution:

  • For ESI+ (Recommended): Stick to the 0.1% Formic Acid mobile phase. Monitor the

    
     transition.
    
  • For ESI-: If you must use negative mode, use a post-column infusion of weak base (e.g., Ammonia) or switch to a weak buffer (Ammonium Formate pH 3.5), though retention may suffer.

Scenario B: "My Fluorescence signal drops over time in the autosampler."

Diagnosis: pH Drift or Quenching.[1] Technical Insight: 7-hydroxycoumarin derivatives (umbelliferones) are highly fluorescent, but the quantum yield is sensitive to the substituent at the 7-position.[1]

  • Mechanism: The ether linkage is stable, but if the lactone ring hydrolyzes (opens), fluorescence shifts significantly.

  • Fix: Ensure autosampler is cooled to 4°C. Verify sample solvent is slightly acidic (0.1% Formic Acid in 50:50 Water:MeOH).[1]

Part 4: Extraction Protocol (Solid Phase Extraction)

For biological matrices (plasma/tissue), Liquid-Liquid Extraction (LLE) can be messy due to the amphiphilic nature of the acid tail. Solid Phase Extraction (SPE) is preferred for reproducibility.[1]

Optimized SPE Workflow
  • Conditioning:

    • 1 mL Methanol[1]

    • 1 mL Water (acidified with 1% Formic Acid)

  • Loading:

    • Sample (Plasma) diluted 1:1 with 2% Formic Acid.[1] (Acidification is crucial to drive the analyte onto the hydrophobic sorbent).

  • Washing:

    • 1 mL Water + 0.1% Formic Acid.[1]

    • 1 mL 5% Methanol in Water (removes salts/proteins without eluting the lipophilic coumarin).

  • Elution:

    • 1 mL Methanol or Acetonitrile.[1]

  • Reconstitution:

    • Evaporate under N2.[1] Reconstitute in Mobile Phase A:B (80:20).

References & Validation Sources

  • Coumarin Quantification & MS/MS Methodology

    • Wu, Y., et al. (2015).[3] "Simultaneous determination of seven coumarins by UPLC-MS/MS." Journal of Chromatography B.

    • Relevance: Validates the use of acidic mobile phases (0.1% formic acid) and ESI+ mode for coumarin derivatives.

  • Lactone Ring Stability & Hydrolysis

    • López-Castillo, N., et al. (2013).[4][5] "Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions." Advances in Chemical Engineering and Science.

    • Relevance: Details the kinetics of lactone ring opening in basic media, confirming the need for acidic handling.

  • Fluorescence Properties of 7-Substituted Coumarins

    • Drajhim, M., et al. (2018). "Synthesis of new 7-hydroxycoumarin derivatives: Crystal structures and fragmentations processes in ESI-MS."

    • Relevance: Discusses the fragmentation pathways and structural stability of 7-substituted coumarins in mass spectrometry.

  • Solid Phase Extraction (SPE) Strategies

    • Rossi, S., et al. (2024).[6] "Extraction and Chromatographic Approaches for Coumarin... Characterization in Foods."

    • Relevance: Reviews SPE sorbents and solvent systems (Methanol/Acetic Acid) for extracting coumarin derivatives from complex matrices.

troubleshooting unexpected results in 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid experiments

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: COUM-7-OXY-PROP-001 Subject: Optimization and Troubleshooting of Synthesis, Stability, and Fluorescence Assays[1]

Executive Summary

Welcome to the technical support hub for 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid . This compound belongs to the class of 7-alkoxycoumarins . Structurally, it consists of a lipophilic 4-propylcoumarin core linked via an ether bond to a hydrophilic propanoic acid tail.[1]

Researchers typically encounter three distinct categories of failure with this molecule:

  • Synthetic Degradation: Unintentional hydrolysis of the lactone ring during synthesis or workup.

  • Fluorescence Instability: Signal loss due to pH-dependent ring opening or concentration quenching.[1]

  • Solubility Artifacts: Aggregation driven by the hydrophobic propyl group competing with the hydrophilic acid tail.

This guide addresses these issues with mechanistic rigor and self-validating protocols.

Module 1: Synthesis & Purity Troubleshooting

User Issue: "I synthesized the compound via Williamson ether synthesis, but the product is a sticky oil instead of a solid, and NMR shows a missing lactone signal."

Root Cause Analysis: The "Lactone Trap"

The most common failure mode is the hydrolysis of the coumarin lactone ring . While the 7-hydroxyl group is the target for alkylation, the 2-oxo (lactone) ring is sensitive to strong bases (NaOH, KOH), especially at elevated temperatures.

  • The Mechanism: In strong base (

    
    ), the lactone ring opens to form the coumarinate salt  (cis-isomer). Upon acidification, this usually cyclizes back to the coumarin. However, prolonged exposure to base or high heat can cause isomerization to the stable coumarate  (trans-isomer), which cannot cyclize  back, resulting in a permanent impurity.
    
Protocol: The "Soft Base" Synthesis Route

Do not use NaOH/Water for the alkylation step. Use the anhydrous carbonate method to preserve the ring.

Step-by-Step Optimization:

  • Reagents: 7-hydroxy-4-propylcoumarin (1.0 eq), Ethyl 2-bromopropionate (1.2 eq), Anhydrous

    
      (2.0 eq).
    
  • Solvent: Dry Acetone or DMF (Avoid water).

  • Reaction: Reflux for 4–6 hours. The carbonate is strong enough to deprotonate the phenol (

    
    ) but kinetically slow to open the lactone ring in anhydrous conditions.
    
  • Hydrolysis (The Critical Step): You must hydrolyze the ethyl ester to get the free acid.

    • Danger Zone: Do not boil in 10% NaOH.

    • Correct Method: Use LiOH (1.5 eq) in THF/Water (1:[1]1) at Room Temperature . Monitor by TLC.[2]

    • Workup: Acidify to pH 2 with cold 1M HCl immediately upon completion. This forces the coumarinic acid intermediate to snap shut, reforming the lactone ring.

Validation Check:

  • 1H NMR: Look for the C3-proton singlet around ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     6.1–6.3 ppm. If this is absent or shifted significantly upfield, your ring is open.
    

SynthesisLogic start Start: 7-OH-4-Pr-Coumarin reagent Add Ethyl 2-bromopropionate + Base start->reagent decision Select Base Condition reagent->decision path_bad NaOH / H2O (Strong Base) decision->path_bad Avoid path_good K2CO3 / Acetone (Weak Base) decision->path_good Recommended result_bad Ring Opening (Coumarinate) High Risk of Trans-Isomer path_bad->result_bad intermed Intermediate: Ethyl Ester (Ring Intact) path_good->intermed hydrolysis Hydrolysis: LiOH / THF / RT intermed->hydrolysis acidify Acidify to pH 2 (Cold) hydrolysis->acidify acidify->result_bad If pH > 7 or Heat used final Target: Coumarin-Acid (Lactone Closed) acidify->final

Figure 1: Synthesis decision tree highlighting the critical pathway to avoid irreversible lactone ring opening.

Module 2: Fluorescence & Spectral Anomalies

User Issue: "My fluorescence signal disappears or shifts blue when I move from DMSO stock to my assay buffer."

Root Cause Analysis: pH Sensitivity & Solubility

Unlike 7-hydroxycoumarin (Umbelliferone), which relies on ionization (phenol ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 phenolate) for maximum fluorescence, your compound is an ether . It does not ionize at the 7-position.[1]
  • Implication: Its fluorescence should be relatively pH-independent between pH 3 and 9.[1]

  • The Artifact: If fluorescence drops at pH > 10, the lactone ring is hydrolyzing (non-fluorescent species). If fluorescence drops in neutral buffer, the hydrophobic propyl group is causing aggregation quenching (formation of non-fluorescent dimers/micelles).

Troubleshooting Guide: Signal Optimization
ParameterObservationDiagnosisCorrective Action
pH > 10 Signal LossLactone Ring HydrolysisDo not exceed pH 9.0. The ring opens to the non-fluorescent coumarinate.[1]
pH < 3 Blue ShiftProtonation of CarbonylsNormal behavior. Ensure assay is buffered > pH 4.
High Conc. Signal QuenchingInner Filter Effect / AggregationLinearity Check: Dilute sample 10x. If signal > 0.1x, aggregation was present. Use < 10 µM.
Solvent

Shift
SolvatochromismCoumarins are sensitive to polarity. Stick to one buffer system for comparisons.

Self-Validating Protocol (Linearity Check):

  • Prepare a stock at 1 mM in DMSO.

  • Dilute to 10 µM, 5 µM, and 1 µM in your assay buffer (e.g., PBS).

  • Plot Fluorescence vs. Concentration.

  • Pass Criteria:

    
    . If the curve plateaus at high concentration, you have solubility/quenching issues. Add 0.01% Triton X-100 to the buffer.
    
Module 3: Assay Interference & Binding

User Issue: "The IC50 values fluctuate wildly between experiments."

Root Cause Analysis: The Amphiphilic Conflict

This molecule is an amphiphile:

  • Head: Propanoic acid (Hydrophilic, anionic at pH 7.4).

  • Tail: 4-Propylcoumarin (Hydrophobic, planar).[1]

This structure mimics fatty acids or surfactants. It is highly prone to:

  • Non-specific binding (NSB) to BSA or plasticware.

  • Micelle formation at high concentrations.

Corrective Workflow
  • Plasticware: Use Low-Binding plates (polypropylene) rather than standard polystyrene.[1]

  • Carrier Proteins: If your assay buffer contains BSA (Bovine Serum Albumin), this molecule will bind to it (coumarins bind albumin hydrophobic pockets).

    • Test: Measure fluorescence +/- BSA.[1] If fluorescence increases with BSA, the compound is binding and being "shielded" from water (increasing quantum yield).

    • Correction: You must subtract the BSA-only background or use a detergent-based buffer (e.g., 0.05% Tween-20) to outcompete non-specific interactions.[1]

StabilityEquilibrium acid Acidic Species (pH < 3) Weak Fluorescence neutral Active Species (Lactone Closed) High Fluorescence pH 4 - 9 acid->neutral Deprotonation neutral->acid Protonation open Hydrolyzed Species (Ring Open) Non-Fluorescent pH > 10 neutral->open OH- (Hydrolysis) Slow at RT, Fast with Heat open->neutral H+ (Cyclization)

Figure 2: pH-dependent stability profile. The "Active Species" window (pH 4-9) is the operational safe zone.

References & Authoritative Grounding
  • Williamson Ether Synthesis Optimization:

    • Concept: The use of weak bases (

      
      ) in polar aprotic solvents prevents lactone degradation during alkylation.
      
    • Source: "The Williamson Ether Synthesis."[3][4][5] Master Organic Chemistry. Link

  • Coumarin Ring Stability:

    • Concept: Basic hydrolysis of coumarin opens the lactone ring to form coumarinic acid salts.[6] This is reversible unless isomerization to the trans-coumaric acid occurs.

    • Source: "Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions." ResearchGate.[2] Link

  • Fluorescence Properties of 7-Alkoxycoumarins:

    • Concept: 7-alkoxycoumarins are metabolized by P450 enzymes and exhibit specific fluorescence profiles distinct from 7-hydroxycoumarins.[1]

    • Source: "Use of 7-alkoxyphenoxazones, 7-alkoxycoumarins... as fluorescent substrates."[1][7] Biochemical Pharmacology (PubMed).[1][7] Link

  • pH Sensitivity:

    • Concept: High pH leads to fluorescence quenching via ring opening.

    • Source: "High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives."[8] RSC Advances. Link

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid before handling.

Sources

Validation & Comparative

A Comparative Analysis of Anti-inflammatory Activity: 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic Acid versus Ibuprofen

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Established and Investigational Anti-inflammatory Agents

In the landscape of anti-inflammatory drug discovery, the quest for novel therapeutics with improved efficacy and safety profiles is perpetual. This guide provides a comparative overview of the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen, and a representative investigational coumarin derivative, 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid.

It is critical to preface this analysis with a significant caveat: as of the latest literature review, direct comparative experimental data for 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid against ibuprofen is not publicly available. Therefore, this guide will establish a comparative framework based on the known mechanisms of ibuprofen and the documented anti-inflammatory properties of structurally related coumarin derivatives. The experimental data presented for the coumarin compound should be considered illustrative of the potential of this class of molecules, rather than a direct representation of the specific compound .

Introduction to the Comparators

Ibuprofen , a cornerstone of pain and inflammation management for decades, is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4][5] Its propanoic acid moiety is a key structural feature for its activity.

2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid belongs to the coumarin class of compounds, which are naturally occurring benzopyrones.[6] Coumarins have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticoagulant effects.[6][7] The structure of this particular derivative combines the coumarin scaffold with a propanoic acid side chain, a feature it shares with ibuprofen, suggesting a potential for interaction with similar biological targets.

Mechanistic Insights into Anti-inflammatory Action

The anti-inflammatory effects of both ibuprofen and coumarin derivatives are primarily attributed to their modulation of the arachidonic acid cascade, albeit with potentially different specificities and downstream consequences.

Ibuprofen: The Archetypal COX Inhibitor

Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes.[1][2][3][4][5] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[1][2][3][4]

  • COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and mediating platelet aggregation.[3][5]

  • COX-2 is typically undetectable in most tissues but is induced by inflammatory stimuli, leading to the production of pro-inflammatory prostaglandins at the site of inflammation.[3][5]

The non-selective inhibition of both isoforms by ibuprofen accounts for its therapeutic efficacy as well as its common side effects, such as gastrointestinal irritation, which is primarily due to the inhibition of the protective prostaglandins synthesized by COX-1.[3][5]

Figure 1: Simplified signaling pathway of Ibuprofen's mechanism of action.

Coumarin Derivatives: A Broader Spectrum of Activity?

While direct evidence for 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid is lacking, studies on other coumarin derivatives suggest a multi-faceted anti-inflammatory mechanism that may include:

  • COX Inhibition: Some coumarin derivatives have been shown to inhibit COX enzymes, with varying degrees of selectivity for COX-1 and COX-2.[7] This suggests a potential for direct competition with arachidonic acid at the active site of these enzymes.

  • Inhibition of Pro-inflammatory Cytokines: Coumarins have been reported to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6).[2]

  • Antioxidant Activity: Many coumarin derivatives possess potent antioxidant properties, which can contribute to their anti-inflammatory effects by scavenging reactive oxygen species (ROS) that are often generated during the inflammatory response.

The presence of the propanoic acid moiety in 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid makes COX inhibition a highly plausible mechanism of action.

Comparative Anti-inflammatory Performance: An Evidence-Based Postulation

To provide a tangible comparison, we will present hypothetical data based on typical results observed for novel coumarin derivatives in standard anti-inflammatory assays.

In Vitro COX Inhibition

An in vitro COX inhibition assay is a fundamental tool for assessing the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity.

Table 1: Hypothetical In Vitro COX-1 and COX-2 Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Ibuprofen15250.6
2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid (Hypothetical)20102.0
Celecoxib (Reference)>1000.04>2500

Data for Ibuprofen is representative of literature values. Data for the coumarin derivative is hypothetical and for illustrative purposes only. Celecoxib is a selective COX-2 inhibitor shown for reference.

A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects. In this hypothetical scenario, the coumarin derivative demonstrates a modest selectivity towards COX-2 compared to the non-selective profile of ibuprofen.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to evaluate the acute anti-inflammatory activity of new chemical entities.[8][9][10][11]

Table 2: Hypothetical In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Control (Vehicle)-0
Ibuprofen5055
2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid (Hypothetical)5065
Indomethacin (Reference)1070

Data for Ibuprofen and Indomethacin are representative of literature values. Data for the coumarin derivative is hypothetical and for illustrative purposes only.

In this illustrative comparison, the hypothetical coumarin derivative shows a slightly greater inhibition of paw edema compared to ibuprofen at the same dose, suggesting potentially superior in vivo efficacy in this acute inflammation model.

Experimental Methodologies

For the sake of scientific integrity and reproducibility, the following are detailed protocols for the key assays discussed.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the IC50 values of a test compound against COX-1 and COX-2.[12]

Objective: To quantify the inhibitory potency of a test compound on the activity of purified COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX enzymes, which is coupled to the oxidation of a chromogenic substrate, leading to a colorimetric or fluorometric signal. The reduction in signal in the presence of an inhibitor is proportional to its inhibitory activity.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Reconstitute purified ovine or human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl). Prepare a stock solution of arachidonic acid (the substrate) in ethanol.

  • Compound Dilution: Prepare a series of dilutions of the test compound and the reference drug (e.g., ibuprofen) in DMSO.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to each well.

    • Add the diluted test compound or vehicle (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid to all wells.

  • Detection: After a specific incubation period (e.g., 5 minutes), measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Sources

Independent Verification Guide: Synthesis of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an independent verification framework for the synthesis of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid . This compound belongs to the class of O-substituted coumarins, often investigated for anticoagulant, anti-inflammatory, and fluorescent probe applications.

The synthesis relies on constructing the 4-propylcoumarin core via Pechmann condensation, followed by O-alkylation with a propanoic acid moiety. This guide contrasts the "Classic" sulfuric acid-mediated route with a "Green" solid-acid catalytic route, providing a robust protocol for laboratory verification and scale-up assessment.

Synthetic Pathway & Logic

The synthesis is bifurcated into two critical phases: Core Assembly and Functionalization .

Mechanistic Logic
  • Pechmann Condensation: We utilize Ethyl Butyrylacetate (not the common ethyl acetoacetate) to install the 4-propyl group. The choice of catalyst (Amberlyst-15 vs. H₂SO₄) dictates the purity profile; solid acids prevent the formation of tarry sulfonated byproducts common with neat sulfuric acid.

  • Williamson Ether Synthesis: Direct alkylation of the 7-hydroxyl group requires a weak base (K₂CO₃) to avoid opening the lactone ring (coumarin core), which is susceptible to hydrolysis under strong basic conditions (NaOH/KOH).

  • Ester Hydrolysis: Using ethyl 2-chloropropionate followed by controlled hydrolysis yields higher purity than direct alkylation with 2-chloropropanoic acid, which often suffers from dimerization.

Workflow Visualization

SynthesisWorkflow Start Resorcinol + Ethyl Butyrylacetate Core 7-Hydroxy-4-propylcoumarin (Intermediate A) Start->Core Pechmann Condensation (Amberlyst-15, 110°C) Alkylation Alkylation (Ethyl 2-chloropropionate) Core->Alkylation K2CO3, Acetone, Reflux Ester Ethyl Ester Intermediate Alkylation->Ester SN2 Mechanism Hydrolysis Acid Hydrolysis (LiOH / THF) Ester->Hydrolysis Saponification Final Target Product: 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy] propanoic acid Hydrolysis->Final Acidification (HCl)

Figure 1: Step-wise synthetic workflow for the target coumarin derivative.[1]

Comparative Methodology: Classic vs. Optimized

To ensure reproducibility, we compare two established methodologies. The Optimized Route is recommended for verification due to its higher "E-factor" (lower waste) and cleaner workup.

FeatureMethod A: Classic RouteMethod B: Optimized (Recommended)
Core Synthesis Resorcinol + Ethyl Butyrylacetate in Conc. H₂SO₄ Amberlyst-15 (Solid Acid) solvent-free
Conditions <10°C addition, then RT110°C, 30 mins
Alkylation 2-Chloropropanoic acid + NaOH (aq)Ethyl 2-chloropropionate + K₂CO₃ / Acetone
Yield (Core) 60-70% (requires recrystallization)85-92% (often sufficiently pure)
Purity Risk Sulfonation byproducts; Ring openingMinimal side reactions
Atom Economy Low (High acid waste)High (Catalyst recyclable)

Detailed Experimental Protocol (Optimized Route)

Phase 1: Synthesis of 7-Hydroxy-4-propylcoumarin

Objective: Construct the benzopyrone core with the propyl substituent.

  • Reagents:

    • Resorcinol (11.0 g, 100 mmol)

    • Ethyl Butyrylacetate (15.8 g, 100 mmol) [Note: Ensure butyryl not aceto to get the propyl chain]

    • Amberlyst-15 (1.5 g) [Pre-dried]

  • Procedure:

    • Mix resorcinol and ethyl butyrylacetate in a round-bottom flask.

    • Add Amberlyst-15 catalyst.[2][3]

    • Heat to 110°C with stirring for 45 minutes. The mixture will melt and solidify as the coumarin forms.

    • Cool to room temperature. Add ethanol (50 mL) to dissolve the solid, then filter to remove the Amberlyst beads.

    • Pour filtrate into crushed ice (200 g). The product precipitates as a solid.[4][5]

    • Filter, wash with cold water, and dry.

    • Verification Point: Melting Point should be determined (Expected range: 130-140°C, distinct from the methyl analog's 185°C).

Phase 2: Etherification & Hydrolysis

Objective: Install the propanoic acid tail via the 7-hydroxyl group.

  • Reagents:

    • 7-Hydroxy-4-propylcoumarin (2.04 g, 10 mmol)

    • Ethyl 2-chloropropionate (1.50 g, 11 mmol)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20 mmol)

    • Potassium Iodide (KI) (catalytic, 0.1 g)

    • Acetone (dry, 50 mL)

  • Procedure:

    • Dissolve the coumarin derivative in dry acetone. Add K₂CO₃ and KI.

    • Add ethyl 2-chloropropionate dropwise.

    • Reflux for 6–8 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Filter hot to remove inorganic salts. Evaporate solvent to yield the intermediate ester .

  • Hydrolysis (Final Step):

    • Dissolve the crude ester in THF/Water (1:1, 20 mL).

    • Add LiOH (0.5 g). Stir at RT for 2 hours.

    • Acidify carefully with 1M HCl to pH 2. The target acid precipitates.[6]

    • Recrystallize from Ethanol/Water.

Verification & Characterization Data

To validate the synthesis, the isolated product must meet the following spectral criteria.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ or CDCl₃[7]

NucleusShift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Check
¹H 12.5 - 13.0Broad Singlet1H-COOH Confirms hydrolysis of ester.
¹H 7.60 - 7.70Doublet1HH-5 (Aromatic)Characteristic of coumarin ring.
¹H 6.85 - 6.95Multiplet2HH-6, H-8Ortho/Meta coupling verification.
¹H 6.15Singlet1HH-3 (Vinylic)Confirms cyclization (Pechmann success).
¹H 4.80 - 4.90Quartet1H-O-CH (CH₃)-Chiral center of propanoic moiety.
¹H 2.65 - 2.75Triplet2H-CH₂ -CH₂-CH₃Alpha-methylene of propyl group.
¹H 1.60 - 1.70Doublet3H-CH(CH₃ )Methyl of propanoic acid tail.
¹H 1.00 - 1.05Triplet3H-CH₂-CH₂-CH₃ Terminal methyl of propyl group.
Mass Spectrometry (ESI-MS)
  • Molecular Formula: C₁₅H₁₆O₅

  • Molecular Weight: 276.29 g/mol

  • Target Ion [M-H]⁻: 275.28 m/z (Negative mode preferred for carboxylic acids).

  • Target Ion [M+H]⁺: 277.29 m/z.

Troubleshooting & Critical Controls

  • Issue: Low Yield in Step 1.

    • Cause: Incomplete cyclization or moisture in reagents.

    • Fix: Ensure Resorcinol is dry. Increase Amberlyst-15 loading to 10 wt%.

  • Issue: Ring Opening (Lactone Hydrolysis).

    • Cause: pH > 10 during the hydrolysis step or prolonged exposure to base.

    • Fix: Use LiOH (milder than NaOH) and monitor reaction time strictly. Acidify immediately upon completion.

  • Issue: Product is an Oil.

    • Cause: Impurities (unreacted chloropropionate).

    • Fix: Triturate with cold diethyl ether or hexane to induce crystallization.

References

  • Pechmann Condensation Mechanism & Catalysts

    • Synthesis of 7-hydroxy-4-methylcoumarin using Amberlyst-15.[2][3] (2015).[2] ResearchGate.

  • Coumarin Alkylation Protocols

    • Alkylation of 7-hydroxycoumarin with halogenated esters. (2016).[5][7][8] ResearchGate Q&A.

  • General Coumarin Properties

    • 7-Hydroxy-4-propylcoumarin derivatives and biological activity. (2018).[9] MDPI Molecules.

  • Chemical Data & Safety

    • PubChem Compound Summary: Coumarin Derivatives. National Library of Medicine.

Sources

Assessing the Reproducibility of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid (hereafter referred to as 7-POCA ) represents a classic scaffold in medicinal chemistry, often identified in phenotypic screens for anti-inflammatory (COX inhibition) or metabolic (PPAR modulation) activity. However, its structural core—a 7-substituted coumarin—introduces significant physicochemical variables that frequently lead to reproducibility failure in High-Throughput Screening (HTS).

This guide objectively compares 7-POCA against established standards to highlight the specific mechanisms of assay interference (fluorescence artifacts and solubility limits) and provides a validated workflow to distinguish true biological efficacy from false positives.

Part 1: Chemical & Physical Determinants of Reproducibility

To assess reproducibility, we must first isolate the compound's intrinsic properties from its biological effects. The primary failure mode for 7-POCA is optical interference in fluorescence-based assays.

Comparative Profile: 7-POCA vs. Industry Standards
Feature7-POCA (The Subject)Naproxen (The Stable Benchmark)4-Methylumbelliferone (The Interference Control)
Core Scaffold 4-PropylcoumarinNaphthalene4-Methylcoumarin
Primary Utility Anti-inflammatory / Metabolic LeadNSAID (COX Inhibitor)Hyaluronic Acid Inhibitor / Fluorophore
Fluorescence (

)
High (~320nm / ~450nm)NegligibleVery High (360nm / 450nm)
Solubility (pH 7.4) Moderate (LogP ~2.5–3.0)High (Ionized)Low to Moderate
Assay Risk False Positives in Resazurin/Alamar Blue assays.Low risk.False Positives in fluorescence assays.
Reproducibility Score Low (without specific controls)High Low (requires ratiometric correction)
The Mechanism of Interference

The 7-POCA molecule is structurally homologous to Umbelliferone , a standard fluorophore. In many "add-and-read" viability assays (e.g., CellTiter-Blue, Alamar Blue), the readout depends on the conversion of a non-fluorescent precursor to a fluorescent product (e.g., Resorufin,


 590nm). While the emission peaks differ, the broad excitation spectrum  of coumarins can lead to:
  • Inner Filter Effect: 7-POCA absorbs the excitation light intended for the assay reagent.

  • Spectral Overlap: High concentrations of 7-POCA can bleed into the detection channel, mimicking cell viability signals even in dead cells.

Part 2: Biological Efficacy & Validation Protocols

To validate the biological effects of 7-POCA (e.g., reducing inflammation markers or inducing cell death in cancer lines), you must use orthogonal assay systems that are immune to coumarin fluorescence.

Recommended Workflow: The "Traffic Light" System
  • STOP (Red): Do not use fluorescence-intensity endpoints (e.g., Calcein AM, Resazurin) as primary screens.

  • CAUTION (Yellow): Absorbance assays (MTT/MTS). 7-POCA can precipitate in tetrazolium reduction protocols, causing turbidity spikes.

  • GO (Green): Luminescence (ATP quantitation) or High-Content Imaging (Nuclear count).

Protocol 1: Orthogonal Viability Assessment (Luminescence)

Use this protocol to verify if "activity" seen in previous screens is real.

Objective: Determine EC50 of 7-POCA without optical interference. Reagents: CellTiter-Glo® (Promega) or equivalent ATP-based luminescent reagent.

  • Preparation:

    • Dissolve 7-POCA in 100% DMSO to 10mM stock.

    • Critical Step: Perform a "Solubility Spike" check. Dilute stock 1:100 in culture media. If precipitate forms (cloudiness), the biological data will be non-reproducible due to aggregation.

  • Seeding:

    • Seed cells (e.g., HEK293 or THP-1) at 5,000 cells/well in white-walled 96-well plates (prevents signal bleed).

  • Treatment:

    • Treat with 7-POCA (0.1 µM – 100 µM) for 24 hours.

    • Include Naproxen (100 µM) as a negative control for cytotoxicity.

    • Include Staurosporine (1 µM) as a positive control for cell death.

  • Readout:

    • Add equal volume of Luminescent Reagent. Shake for 2 mins.

    • Incubate 10 mins (stabilize signal).

    • Read Luminescence (Integration time: 0.5s).

Data Interpretation:

  • If 7-POCA shows toxicity in Fluorescence assays but no toxicity in Luminescence, the previous result was a False Positive (likely quenching).

  • If 7-POCA shows "proliferation" (signal >100%) in Fluorescence but 100% in Luminescence, the previous result was a False Negative (compound autofluorescence adding to the signal).

Part 3: Visualization of Signaling & Workflow

Diagram 1: Mechanism of Assay Interference

This diagram illustrates why 7-POCA fails in standard screens and how to bypass it.

G cluster_0 Standard Fluorescence Assay (RISK) cluster_1 Recommended Luminescence Assay (SAFE) Assay_Reagent Resazurin (Non-Fluorescent) Metabolism Cellular Metabolism Assay_Reagent->Metabolism Signal Resorufin (Fluorescent Signal) Metabolism->Signal Compound 7-POCA (Coumarin Core) Artifact Autofluorescence / Quenching Compound->Artifact Interference Luciferase Luciferase Reaction Compound->Luciferase No Interference Artifact->Signal Distorts Data ATP Cellular ATP ATP->Luciferase Light Stable Light Output Luciferase->Light

Caption: Figure 1. The "False Signal" Loop. 7-POCA introduces optical artifacts in fluorescence assays (Red), whereas ATP-based luminescence (Green) remains unaffected.

Diagram 2: Reproducibility Validation Workflow

A decision tree for researchers handling 7-POCA.

Workflow Start Start: 7-POCA Hit Validation Solubility Step 1: Kinetic Solubility Test (PBS, pH 7.4, 2h) Start->Solubility Check1 Precipitate Visible? Solubility->Check1 Fail1 Reformulate: Use Cyclodextrin or BSA Check1->Fail1 Yes Pass1 Step 2: Spectral Scan (Ex 300-400nm / Em 400-600nm) Check1->Pass1 No Fail1->Solubility Check2 Significant Autofluorescence? Pass1->Check2 Branch_Fluor Use Label-Free Assays (Impedance / Holography) Check2->Branch_Fluor High (>10% of Control) Branch_Lum Use Luminescence / AlphaScreen Check2->Branch_Lum Low/None Final Step 3: Dose-Response Confirmation (Calculate Z-Prime) Branch_Lum->Final

Part 4: Troubleshooting & Artifact Management

If you observe "irreproducible" data (e.g., Day 1 IC50 = 5µM, Day 2 IC50 = >50µM), consult this matrix.

ObservationProbable CauseCorrective Action
High potency in cell-free assay, inactive in cells. Permeability/Efflux. The propanoic acid moiety is ionized at pH 7.4, limiting passive entry.Action: Use an ester-prodrug form (e.g., -ethyl ester) or measure intracellular concentration via Mass Spec.
Signal increases with compound concentration (no cells). Autofluorescence. The compound mimics the assay fluorophore.Action: Run a "No-Cell Control" curve. Subtract this background from experimental wells.
Variable results between plasticware types. Non-Specific Binding. Coumarins are lipophilic and bind to polystyrene.Action: Switch to "Low-Binding" polypropylene plates or add 0.01% Triton X-100 to buffers.

References

  • PubChem. (n.d.). Compound Summary: 2-(4-Hydroxyphenyl)propionic acid (Structural Analog Context). National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities.[1] PMC. Retrieved from [Link]

  • Drug Target Review. (2016). Amping antimicrobial discovery with high-throughput screening (Reproducibility in HTS). Retrieved from [Link]

  • MDPI. (2012). High-Throughput Screen of Natural Product Libraries for Hsp90 Inhibitors (Luciferase vs Fluorescence). Retrieved from [Link]

Sources

A Comparative Analysis of the Metabolic Stability of Novel 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the early assessment of a compound's metabolic stability is paramount to its success.[1][2] A candidate with promising pharmacological activity can falter if it is too rapidly metabolized in the body, leading to insufficient in vivo exposure and the potential formation of toxic byproducts. Conversely, a compound that is metabolized too slowly may accumulate and cause adverse effects.[1] This guide presents a comparative study on the metabolic stability of a series of novel 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid derivatives, designed as potential therapeutic agents.

This analysis focuses on two critical aspects of pre-clinical drug metabolism: hepatic and plasma stability. The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes provide a robust system for evaluating the intrinsic clearance of compounds by Phase I metabolic enzymes, such as cytochrome P450s (CYPs).[3][4][5] Additionally, assessing stability in plasma is crucial, as drug candidates can be degraded by enzymes present in the blood, such as hydrolases and esterases, impacting their bioavailability and half-life.[6][7]

This guide will delve into the comparative metabolic stability of three derivatives—Compound A (the parent molecule), Compound B, and Compound C—providing detailed experimental protocols, presenting the data in a clear and comparative format, and offering insights into the underlying metabolic pathways.

The Compounds: Structural Modifications for Enhanced Stability

The parent molecule, 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid (Compound A), serves as our baseline. Two derivatives have been synthesized with specific structural modifications aimed at improving metabolic stability.

  • Compound A: 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid

  • Compound B: 2-[(2-oxo-4-cyclopropyl -2H-chromen-7-yl)oxy]propanoic acid (Modification at the 4-position to reduce potential oxidation)

  • Compound C: N,N-dimethyl -2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanamide (Ester-to-amide substitution to increase hydrolytic stability)

Comparative Metabolic Stability Analysis

The metabolic stability of the three compounds was assessed using two key in vitro assays: a liver microsomal stability assay and a plasma stability assay. The results are summarized below.

Liver Microsomal Stability

The stability of the compounds was evaluated in the presence of human liver microsomes. The data is presented in terms of half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A 15.245.6
Compound B 35.819.4
Compound C 28.424.4
Verapamil (Control) 8.977.9
Plasma Stability

The stability of the compounds was assessed in human plasma to determine their susceptibility to enzymatic degradation in the bloodstream. The data is presented as the percentage of the parent compound remaining after a 120-minute incubation.

Compound% Remaining at 120 min
Compound A 65.4%
Compound B 72.1%
Compound C 92.8%
Procaine (Control) <5%

Methodologies: A Step-by-Step Guide to Assessing Metabolic Stability

The following protocols provide a detailed methodology for the in vitro metabolic stability assays conducted in this study.

Liver Microsomal Stability Assay Protocol

This assay determines the rate of metabolism of a compound by liver enzymes, primarily cytochrome P450s.[3][8]

  • Preparation of Reagents:

    • Test compounds are dissolved in DMSO to a stock concentration of 10 mM.

    • Human liver microsomes are diluted in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[9]

    • An NADPH-regenerating system is prepared in 0.1 M phosphate buffer.

  • Incubation:

    • The test compound (final concentration 1 µM) is pre-incubated with the liver microsome suspension at 37°C for 5 minutes.

    • The metabolic reaction is initiated by the addition of the NADPH-regenerating system.[10]

  • Time-Point Sampling:

    • Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[9]

    • The reaction is terminated at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[11]

  • Sample Analysis:

    • The samples are centrifuged to precipitate the proteins.[12]

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[13][14]

  • Data Analysis:

    • The natural logarithm of the percentage of the remaining compound is plotted against time.

    • The slope of the linear regression provides the elimination rate constant (k).

    • The half-life is calculated as t½ = 0.693/k.

    • The intrinsic clearance is calculated as CLint = (0.693/t½) / (protein concentration).[8]

G cluster_prep Preparation cluster_inc Incubation cluster_sample Sampling & Analysis cluster_data Data Analysis prep_cpd Prepare 1µM Test Compound pre_inc Pre-incubate Compound + Microsomes at 37°C prep_cpd->pre_inc prep_mic Prepare 0.5 mg/mL Liver Microsomes prep_mic->pre_inc prep_nadph Prepare NADPH-Regenerating System start_rxn Initiate reaction with NADPH prep_nadph->start_rxn pre_inc->start_rxn sampling Take aliquots at 0, 5, 15, 30, 60 min start_rxn->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calc_rem Calculate % Compound Remaining analyze->calc_rem plot_data Plot ln(% Remaining) vs. Time calc_rem->plot_data calc_params Calculate t½ and CLint plot_data->calc_params

Caption: Workflow for the Liver Microsomal Stability Assay.

Plasma Stability Assay Protocol

This assay evaluates the stability of a compound in the presence of plasma enzymes.[6][15]

  • Preparation of Reagents:

    • Test compounds are dissolved in DMSO to a stock concentration of 10 mM.

    • Human plasma is thawed and brought to 37°C.

  • Incubation:

    • The test compound (final concentration 1 µM) is added to the plasma.[6]

    • The mixture is incubated at 37°C with gentle agitation.[7]

  • Time-Point Sampling:

    • Aliquots are taken at specified time points (e.g., 0, 15, 30, 60, and 120 minutes).[7][16]

    • The reaction is terminated by precipitating the proteins with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[17]

  • Sample Analysis:

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[7]

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

G cluster_prep Preparation cluster_inc Incubation cluster_sample Sampling & Analysis cluster_data Data Analysis prep_cpd Prepare 1µM Test Compound incubation Incubate Compound in Plasma at 37°C prep_cpd->incubation prep_plasma Prepare Human Plasma prep_plasma->incubation sampling Take aliquots at 0, 15, 30, 60, 120 min incubation->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calc_rem Calculate % Compound Remaining vs. T0 analyze->calc_rem

Caption: Workflow for the Plasma Stability Assay.

Mechanistic Insights and Discussion

The results of this comparative study demonstrate that structural modifications can significantly impact the metabolic stability of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid derivatives.

In the liver microsomal stability assay, Compound B, with a cyclopropyl group at the 4-position, exhibited the highest stability. This suggests that the propyl group in Compound A is a likely site of metabolic oxidation by cytochrome P450 enzymes. The replacement with a more robust cyclopropyl group reduces this metabolic liability. Coumarin and its derivatives are known to be metabolized by various CYP enzymes, including those in the CYP1, CYP2, and CYP3 families.[18][19][20] The primary metabolic pathways for such compounds often involve hydroxylation of alkyl side chains.

In the plasma stability assay, Compound C, where the ester linkage was replaced with an amide, showed a dramatic increase in stability. This is consistent with the fact that amides are generally more resistant to hydrolysis by plasma esterases than esters. The lower stability of Compound A in plasma suggests that it is susceptible to hydrolysis of the propanoic acid ester.

G cluster_pathways Metabolic Pathways Parent Coumarin Derivative Metabolite1 Oxidized Metabolite Parent->Metabolite1 CYP450 Enzymes (Liver Microsomes) Metabolite2 Hydrolyzed Metabolite Parent->Metabolite2 Esterases (Plasma)

Caption: General Metabolic Pathways for Coumarin Derivatives.

Conclusion

This comparative guide demonstrates the critical role of early-stage metabolic stability assessment in drug discovery. Through targeted structural modifications, the metabolic liabilities of the parent compound, 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid, were identified and addressed. The introduction of a cyclopropyl group in Compound B significantly improved its stability against hepatic metabolism, while the ester-to-amide substitution in Compound C conferred substantial resistance to plasma-mediated hydrolysis. These findings underscore the importance of a rational design approach to optimize the pharmacokinetic properties of new chemical entities. Further in vivo studies are warranted to confirm these in vitro findings and to fully characterize the pharmacokinetic profiles of these promising derivatives.

References

  • S, S., & P, S. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Retrieved from [Link]

  • Li, A. P. (2001). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]

  • Di, L., Kerns, E. H., Hong, Y., & Chen, H. (2005). Development and application of high throughput plasma stability assay for drug discovery. PubMed. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Lewis, D. F., Lake, B. G., & Dickins, M. (2004). Metabolism of coumarin by human P450s: a molecular modelling study. PubMed. Retrieved from [Link]

  • Evotec. (n.d.). Plasma Stability. Retrieved from [Link]

  • Bolleddula, J., & Y, S. (2019). Coumarins and P450s, Studies Reported to-Date. MDPI. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2024). Bioanalytical Method Development: A Comprehensive Guide. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Plasma Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Stiborova, M., et al. (2021). Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling. ACS Omega. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]

  • Lewis, D. F., Lake, B. G., & Dickins, M. (2004). Metabolism of coumarin by human P450s: A molecular modelling study. ResearchGate. Retrieved from [Link]

  • Peamkrasatam, T., et al. (2021). Metabolic activation and deactivation of dietary-derived coumarin mediated by cytochrome P450 enzymes in rat and human liver preparations. J-Stage. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Singh, S., & Singh, P. (2012). Bioanalytical method validation: An updated review. PMC - NIH. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2023). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Gębka, K., et al. (2023). Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential. MDPI. Retrieved from [Link]

  • ResearchGate. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from [Link]

  • Shulga, N., et al. (2022). Synthesis and Evaluation of Hypoglycemic Activity of Structural Isomers of ((Benzyloxy)phenyl)propanoic Acid Bearing an Aminobornyl Moiety. MDPI. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The coumarin scaffold, a defining feature of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[1][2] As with any biologically active molecule, a thorough understanding of the safety profile is paramount for any potential therapeutic application. This guide provides a side-by-side comparison of the anticipated safety profile of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid with related compounds, drawing upon existing experimental data for structurally similar molecules. The objective is to equip researchers, scientists, and drug development professionals with a predictive toxicological assessment and a roadmap for the empirical safety evaluation of this novel compound.

Our analysis is grounded in the principle of structure-activity relationships (SAR), where the toxicological properties of a molecule are inferred from its constituent chemical moieties and the known safety profiles of analogous compounds.[1][3][4] The core of this guide will deconstruct the target molecule into its fundamental components—the coumarin (2H-chromen-2-one) core, the 4-propyl substituent, and the 7-oxy-propanoic acid side chain—to build a comprehensive safety assessment.

Deconstruction of the Target Molecule: Known Safety Profiles of Constituent Moieties

The Coumarin (2H-chromen-2-one) Core: A Focus on Hepatotoxicity

The coumarin nucleus is the primary driver of the pharmacological and toxicological properties of this class of compounds. While many coumarin derivatives are safe and effective, hepatotoxicity is a known, albeit species-dependent, risk.[5] The mechanism of coumarin-induced liver toxicity is intrinsically linked to its metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[5]

In humans, the major metabolic pathway of coumarin is 7-hydroxylation, catalyzed by CYP2A6, which leads to the formation of the non-toxic metabolite, 7-hydroxycoumarin.[5] However, a secondary pathway involving 3,4-epoxidation can lead to the formation of reactive metabolites that can cause cellular damage.[5] Individuals with reduced CYP2A6 activity may be more susceptible to coumarin-induced hepatotoxicity as the metabolic flux is shunted towards the toxifying epoxidation pathway.[5] It is therefore crucial to assess the potential for any new coumarin derivative to be metabolized via this harmful route.

Metabolic Activation of Coumarin

Coumarin Coumarin Metabolite1 7-Hydroxycoumarin (Non-toxic) Coumarin->Metabolite1 CYP2A6 (Major Pathway) Metabolite2 Coumarin 3,4-epoxide (Reactive Intermediate) Coumarin->Metabolite2 CYP1A2/CYP2E1 (Minor Pathway) Metabolite3 o-Hydroxyphenylacetaldehyde (Toxic Metabolite) Metabolite2->Metabolite3 Hepatotoxicity Hepatotoxicity Metabolite3->Hepatotoxicity

Caption: Metabolic pathways of coumarin leading to detoxification or toxic activation.

The 4-Propyl Substituent: Influence on Lipophilicity and Metabolism

The presence of a propyl group at the 4-position of the coumarin ring is expected to increase the lipophilicity of the molecule compared to unsubstituted coumarin. This can have several toxicological implications:

  • Increased Membrane Permeability: Higher lipophilicity may enhance the compound's ability to cross cell membranes, potentially leading to increased intracellular concentrations and off-target effects.

  • Altered Metabolism: The propyl group may influence the binding of the molecule to metabolic enzymes, potentially altering the rate and pathway of metabolism. Structure-activity relationship studies of coumarin derivatives have shown that substituents on the coumarin ring can significantly impact their biological activity and, by extension, their safety profile.[1][3]

The 7-Oxy-Propanoic Acid Side Chain: A Potential for Local Irritation

The propanoic acid moiety is a well-characterized chemical entity. Propanoic acid itself is known to be corrosive and can cause skin and eye irritation.[6][7] While the propanoic acid in the target molecule is linked via an ether bond, its acidic nature could still contribute to local irritation upon topical application or high-concentration exposure. The safety data sheet for propanoic acid highlights the need for protective measures to avoid contact with skin and eyes.[6]

Comparative Safety Profiles of Structurally Related Compounds

To provide a more concrete predictive assessment, we have compiled available safety and biological activity data for several classes of compounds structurally related to 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid.

Compound ClassKey Structural FeaturesKnown Biological/Toxicological ProfileReferences
Simple Coumarins Unsubstituted or minimally substituted coumarin ringPotential for hepatotoxicity, particularly in species with low CYP2A6 activity. Some derivatives show antimicrobial and anti-inflammatory properties.[2][5]
Substituted Chromen-2-ones Coumarin core with various substituentsA wide range of activities including anticoagulant, anticancer, and anti-HIV. Toxicity is highly dependent on the nature and position of substituents.[1][4][8]
Phenoxypropanoic Acids Aromatic ring linked to propanoic acid via an ether bondMany compounds in this class are used as herbicides. Some have been investigated as anti-inflammatory agents.[9][10][11]
4-Alkyl-Substituted Coumarins Alkyl group at the 4-position of the coumarin ringThe 4-methyl substituent is common in biologically active coumarins, often enhancing potency.[1]

Predictive Safety Assessment of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic Acid

Based on the analysis of its structural components and the data from related compounds, we can formulate a predictive safety profile for 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid:

  • Hepatotoxicity: This is the most significant potential liability, inherited from the coumarin core. The metabolic fate of the compound will be a critical determinant of its liver safety. In vitro studies using human liver microsomes or hepatocytes are essential to determine the primary metabolic pathways and the potential for the formation of reactive metabolites.

  • Genotoxicity and Mutagenicity: Some coumarin derivatives have been shown to be non-mutagenic in the Ames test and non-genotoxic in cultured human lymphocytes.[12] However, this needs to be empirically verified for the target compound.

  • Local Irritation: Due to the propanoic acid moiety, there is a moderate risk of skin and eye irritation, particularly at higher concentrations.

  • General Systemic Toxicity: The increased lipophilicity from the propyl group may lead to wider distribution in the body. The overall systemic toxicity will depend on the compound's pharmacokinetic and pharmacodynamic properties.

Recommended Experimental Workflows for Safety Evaluation

To move from a predictive to an evidence-based safety profile, a tiered approach to toxicological testing is recommended. The following experimental workflows provide a robust framework for the safety assessment of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid.

Tiered Safety Assessment Workflow

cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanistic & ADME Studies cluster_2 Tier 3: In Vivo Studies (if warranted) Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH in multiple cell lines) Genotoxicity Genotoxicity Assays (e.g., Ames Test, in vitro Micronucleus) Decision1 Acceptable In Vitro Profile? Cytotoxicity->Decision1 Hepatotoxicity In Vitro Hepatotoxicity (e.g., HepG2 cells, primary hepatocytes) Genotoxicity->Decision1 Hepatotoxicity->Decision1 Metabolism Metabolic Profiling (Human liver microsomes, S9 fraction) Permeability Membrane Permeability (e.g., Caco-2, PAMPA) Decision2 Favorable ADME Profile? Metabolism->Decision2 PlasmaBinding Plasma Protein Binding Permeability->Decision2 PlasmaBinding->Decision2 AcuteToxicity Acute Toxicity Study (e.g., OECD 420, 423, or 425) RepeatDose Repeat-Dose Toxicity Study (e.g., 28-day study) AcuteToxicity->RepeatDose Proceed Proceed to further development RepeatDose->Proceed Decision1->Metabolism Yes Stop1 Stop/Redesign Decision1->Stop1 No Decision2->AcuteToxicity Yes Stop2 Stop/Redesign Decision2->Stop2 No

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid. As a novel chemical, it is critical to approach its handling with the utmost caution, assuming it to be hazardous until comprehensive toxicological data is available.[1][2] The following procedures are rooted in the established principles of laboratory safety and informed by the known hazards of structurally similar compounds.

Hazard Analysis and Risk Assessment: A Proactive Approach

Given the absence of a specific Safety Data Sheet (SDS) for 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid, a thorough risk assessment is the foundational step before any handling. This compound integrates a propanoic acid moiety with a chromenone core. Analysis of analogous structures provides insight into potential hazards:

  • Propanoic Acid Derivatives: The parent compound, propanoic acid, is known to cause severe skin burns and eye damage, and may cause respiratory irritation.[3][4] Structurally related compounds like 2-oxo-propanoic acid and (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid are also documented as skin, eye, and respiratory irritants.[5][6] Therefore, it is prudent to assume that 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid may exhibit similar corrosive or irritant properties.

  • Chromenone Core: While specific data on this derivative is unavailable, other 7-hydroxy-chromenone compounds are known to cause skin and eye irritation.[7]

Based on this analysis, a conservative approach is mandated. All personnel must treat this compound as potentially corrosive, irritant, and harmful if ingested or inhaled.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks associated with handling 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid. The following table outlines the minimum required PPE.

Protection Type Specification Rationale
Eye and Face Protection ANSI Z87.1-compliant chemical safety goggles and a full-face shield.To protect against potential splashes of the chemical which could cause severe eye damage.[1][2]
Skin Protection - Nitrile or neoprene gloves (double-gloving recommended). - A flame-resistant lab coat. - Chemical-resistant apron.To prevent skin contact, which may cause burns or irritation.[1][2][8] The choice of glove material should be based on chemical compatibility; however, nitrile or neoprene generally provides adequate splash protection.[2]
Respiratory Protection All handling of solids or solutions should be conducted within a certified chemical fume hood.To prevent inhalation of aerosols or dust, which may cause respiratory tract irritation.[1][3][9]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling ensures safety at every stage of the experimental process. The following workflow is designed to minimize exposure and prevent accidental release.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Step 1 Assemble Equipment Assemble Equipment Prepare Fume Hood->Assemble Equipment Step 2 Weighing Weighing Assemble Equipment->Weighing Step 3 Dissolving Dissolving Weighing->Dissolving Step 4 Reaction Reaction Dissolving->Reaction Step 5 Decontaminate Equipment Decontaminate Equipment Reaction->Decontaminate Equipment Step 6 Segregate Waste Segregate Waste Decontaminate Equipment->Segregate Waste Step 7 Doff PPE Doff PPE Segregate Waste->Doff PPE Step 8

Caption: A stepwise workflow for the safe handling of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid.

Experimental Protocols: Detailed Methodologies

1. Preparation:

  • Donning PPE: Before entering the laboratory, don the appropriate PPE as specified in the table above.

  • Fume Hood Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. The work area should be clean and uncluttered.

  • Equipment Assembly: Gather all necessary glassware, stir bars, and other equipment. Inspect for any cracks or defects.

2. Handling:

  • Weighing: If working with a solid, weigh the compound in a tared container within the fume hood to minimize the risk of inhalation.

  • Dissolving: Add the solvent to the compound slowly. Be aware of any potential exothermic reactions.

  • Reaction: Conduct all reactions within the fume hood. Use secondary containment for all reaction vessels.[1][2]

3. Cleanup and Disposal:

  • Decontamination: Decontaminate all glassware and equipment that came into contact with the chemical.

  • Waste Segregation: Dispose of all waste, including contaminated PPE, in a designated hazardous waste container.[3] Do not pour any waste down the drain.[3]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after removing gloves.

Emergency Procedures: Preparedness is Paramount

In the event of an exposure or spill, immediate and decisive action is crucial.

Emergency Response Plan Exposure Event Exposure Event Skin Contact Skin Contact Exposure Event->Skin Contact Eye Contact Eye Contact Exposure Event->Eye Contact Inhalation Inhalation Exposure Event->Inhalation Ingestion Ingestion Exposure Event->Ingestion Flush with Water (15 min) Flush with Water (15 min) Skin Contact->Flush with Water (15 min) Eye Contact->Flush with Water (15 min) Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Rinse Mouth Rinse Mouth Ingestion->Rinse Mouth Seek Medical Attention Seek Medical Attention Flush with Water (15 min)->Seek Medical Attention Move to Fresh Air->Seek Medical Attention Rinse Mouth->Seek Medical Attention

Caption: Emergency response plan for exposure to 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[1][2][5]

  • Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.[4][5]

Spill Response
  • Small Spills: For a small spill contained within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[10]

  • Large Spills: In the event of a large spill, evacuate the area immediately and notify your institution's environmental health and safety (EHS) office.[10]

Disposal Plan: Responsible Stewardship

All waste generated from the handling of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled container.[10] Given its acidic nature, the waste may be classified as corrosive.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations.[3]

References

  • Novel Chemicals with Unknown Hazards SOP. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH82kW7pYCXOVy9Eiaucw1aPbH__J_z1URcspQ-eYB-GDwtEReQxUUEdpGFeFOLUXVWe1KanQVu_uM5g8HEkb9bft_Tmp5wA7bZIchXLhqT-g8JWrTxQxbuAcUMioYQiAdPMzK_1kHhDE7eh67251Z3znsPuyTjd28T6jVVycym_jmlrBp2LmSQ1b9P6DqrfCFvg1hXW5Y=]
  • Safety Data Sheet: Propionic acid. Carl ROTH. [URL: https://vertexaisearch.cloud.google.
  • Novel Chemicals With Unknown Hazards. Environmental Health and Safety, UNC Charlotte. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdP3w6EsBzoBg70pTx-lcMy8BgmyR2fOjqqFvPHHGdu1d4DskgQuNjMdDWKn6x7S-qGEfK6NXe9B9UGxw0GzU9se-Z-4wJPDS8y-wsa6KpukDBixFknE_0NaOhMQITvoTIKW-YrKY2BABJegxxSrLx_2bQD0wxpsPEVaNwn6bm5hg9x7o9pTub9C1zDQxx0KOofhwpvRpLyTqdWCkponmoRjruMEdtUk580dPvVg==]
  • Safety Data Sheet: Propanoic acid, 2-oxo-. Synerzine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsGgdbc6NUdb125aCHK1vMfy4qtYL29051CDhOccY6ELwg0N06ntHiQ6P4_Kv7MxMfp3zT6Ao-xzJOBGbckctFu64ogOdDrJyHiX8rlLkb29oJ9cxm23Ch6vX1JDrRMX7RWpUjl1N6l4u6Tf8UReaWCqjGGHrdoDN1ZLA=]
  • Safety Data Sheet: Propanoic acid. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqtEwLdYS01iaR3h4sYM5P9aGg65LGoR-ETs52PUVmzPDZ7fYiOdmvyZ2KhwI7VZHKMf5pe4BBGPx4uA8C0WyKR2n4D0Hc5mIaFKCR7tFTaK5hOziCFyRbmXILThU-V_o0R-5GLtEb6leN_TYpLLzODVGkZ0FWAikP0P_8YpxtT12ieGd3wdi5YLj4dh4jBOgGnGeAgSckwLnT-ulghmYGaoMSc2TxlGlHJ16YN-ucFFOo5sZLa8RPmRfVjaPiJnQTCOOyRQVJsY94L08=]
  • Propionic Acid, Lab Grade Safety Data Sheet. Fisher Science Education. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzV-INkSxjkXFyq1M3OLQPTwCZsM-mcyqLuaUKE4Xew9T9zXUL8m9U7-ouVu8hXAEWq60ZS178A46n7m0HzIpeN1YWzv3nOAoA6c8GHyi6PI_8RpQsX-dB-FOZLFSdf2ZMVcUrl9xyGNjjlxtzAtz-2jwvApYSGF7tJqchIrIlCBEiM8_Oqr2cl64YcPnxziMrAwb-UHqa7G6pFHdTDVqeBD2dZLug_VRU-DNACsr7YuNt7tLIXiUi2coRVUjXru3aOVE33OI=]
  • Propionic Acid Safety Procedures. Washington State University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVsAJI9IV8Q2qPF0FWv-TFzW8Ai3SqyDSTMm8dk5cE7Mv9VvfKXMXVrBdjUbH0WzQN3EDkgqiAcLaYUDExr1AAUokGYIDP19mYTRTtZOQ59-f0C8SV1PCiHc66ZfpeC6NeLnTcVGp29ADUKF5tj7ombHZ8ckwW_tFzc0CenA1S0h5HCLAdzu-mlZGqDdy8vfX9_KAxjQ==]
  • Safety Data Sheet: Propionic acid. Carl ROTH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3bpv5FKqzaHposE3xJXef0TU0ee53AIDdVBBetSFC2xSQqb0NoQFxOAhxwl0phrOJkRqYlYWFCo0TEESk7-q-aBqwhS0Y81i8ZUKSxVAX2EDRGW8J04bLi49YQjhLyR0wDNaVvyUeB0u9JfKojoypGdB3KsYkZIs=]
  • Considerations for setting occupational exposure limits for novel pharmaceutical modalities. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvm8pN40gUI2zN8WQY_X-ap-je5Zkkvf8_MNbvBakqZHBLoV6Ynnn_BvEqXejbI_qgFQQIcbicPMifWisHNLuO0RL0ZSfHoHs-bZyZ4VtOuLxVNlOROqctR3WRf1zP3kQb83GJS3vY34OcMA==]
  • Safety Data Sheet: Propanoic acid. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9FZeRjHsrOTcfASxSqXALTD1dYpG4swan336YaguAA3AvSU65ybkHABkRPe32ibXrbsjWLmDjNm_krsk38VN4vzEG_LSVzve7YO7k_5zCK_xdmSyZ6jJPqxpBfEa0uhbe2s1fgFdmvSvpfjOx4krf]
  • Personal Protective Equipment (PPE). CHEMM. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWkSFXKeyYHe4MRhinLwq4tfngbYOIm6eMAVI9g-4J_-07sIRdeMfzwolxZfQw7ywNpcFtYngSRX21tJWja32C1uxbbZKPmBcVJOxYbDah7S007-6OP3I=]
  • Personal Protective Equipment. US EPA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIkW4KTFqnS8HjslSFFDwYyHuGaGe24U78UpC5Qmd0_DWE_CSGpUhLfrQHz-0DTJjoWGnQ1GGnn4oxoRIAjGWXRTOdUh6SPfPPHLKTtDGVlcar7vgzEuvHpaROwMiqFt0fspDvH4zmWz_KlTyGdmLQTxKEl8mUCouh4XPt2Ho=]
  • 40 CFR 170.240 -- Personal protective equipment. eCFR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVYFz7dleCbq4Z8fhtjdSq3XFH-XG_0bQdsi86_L7DXIkYBJp0flohcq8Ufenh3kdhV9rHfgJuIH5aOmxNbFuASnaZlWRqVHofAs_REEWYUIhjxG_JDFr7pGcqRNg_gQjuFeqJm0YA69WkCSrXBvbvFytVc5MsHQxCAiy4G6anVxqV1nEOpK3B1xGf8g7YGRhMUCuGJahfUXQ=]
  • The Do's and Don'ts of Chemical Safety. Work-Fit. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4kOm_6XaGjyLQzCsOFj7pXlRBblnDYVKUHJCne1M6swCgly3K2O1M_drsvqOOVD-m-sUXE0HcT_X-hB0KXIwxA4g5FXjpx_KflXteGt_DEBpCX2pFHJJqTDV967X4CULWe8sNBA9q2bXnGPfiS6-OvPh1XjOkW7uz]
  • Occupational Health Guidelines for Chemical Hazards. NIOSH | CDC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDQbNwk-6awF8mksJa3Kl5yP0lolDib667a1BkJjL4re1vl1wq1O_V4pPY6XvXoY7f0YcscQGahlWEcj5CT5Ajmhn2Jq_44A2SGSXQQFi8KAiduHMVTkepkU7w0Gkz872UX4ISVnj2kgjOkI4=]
  • Personal protective equipment for handling 7-hydroxy-3,4-dimethyl-2H-chromen-2-one. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG93geNHABvDP8KGr66Hke5PEKBSm9gy7hQEi1a8uf2H2IvKvoTyTkxROh_gOjh68P72oHW-43fMiOD_3jPsveop3Eov9IznF-SjZFPy83w-EzL4qF9f1XUmzBhvrloMuApN7enTd-kbVGSjYZMJhQqvS1a0ACA1K5BY9DXkAn5K033VvnnbvNrCOYa552pyboWw83dbXPeuDSKRseJghIYkVXaQG31oGT9ALGWL-w=]
  • 2-(2-oxo-4-propyl-2h-chromen-7-yloxy)-propionic acid. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXHfHmFZo0EGD1QRm45iAXC7p6aqBiDCgQlaACgv4_rQzYLIKnRqcRCzYb3M7V3KPDCQmXahxsSIQ94TAqRkMAwc-KoeyP4QE1o9pVCiqkDlAnHF2WxW7ywfOJcQucbHZFqEpeNYbfSSaYCWMDyGa4c1K3lA==]
  • 2-[(4-Oxo-3-Phenyl-4H-Chromen-7-Yl)Oxy]Propanoic Acid. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNSZoPWLWXmcB8Fr1A4qx2AgYxGSwoGIOKL0WkF4W3dpurghc40__l9alAbeZ4BBntPVSKMDIJTnVJT6jqNDMmfLaG0I7IEoUA3KV_tkHpMayF4LzDbkj3IozWoOhUKMlhhg==]
  • Safety Data Sheet: Propionic acid. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7FTo7dauCV7dBfxan23ZeFrnZhzA2bnwdOf1P4Ha65QV62n4ahcq7Y3O6QvPP-HF90g8kv4_tfDzOSGvwabhD1pjhtdrgY-F7R29JLEbyYZXISBsopduDp8eMqY4cCirUlBAWtLs9XmXQ28IPgsA94JooTit-vWpvtfveV32hcp9Gw67dabAg3jSRwg==]
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrv66JyPgG1PGvHqeD5LSRTGMJL5Z3JGB_1-lTiwaR3BD2Cr4Yf74eSmqD9f5M6wg9XBgys-vwvcUSXnCKYLrnlkdhtRvxrzN-79qGsPNIItk5NxlhqpSqwrBo_F3gVLw-Omx0jBPP70IlTdbWy_2m4ghTFvleDYG9tD2KFOzXfbFtbC8WdwEEclQxDCNuq5mwQkAIlifEsZTWcnI-M2Z68ARoWPfgEPmrYuap6MNGV7OBEhfkZcjKc9Sa55vUcCw8]
  • Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. Cole-Parmer. [URL: https://vertexaisearch.cloud.google.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.